molecular formula C12H17N3 B13399164 (S)-(-)-2-(-(t-butyl)methanamine)-1H-benzimidazole

(S)-(-)-2-(-(t-butyl)methanamine)-1H-benzimidazole

Cat. No.: B13399164
M. Wt: 203.28 g/mol
InChI Key: GYFNABLHDUXEKF-SNVBAGLBSA-N
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Description

(S)-(-)-2-(-(t-butyl)methanamine)-1H-benzimidazole is a useful research compound. Its molecular formula is C12H17N3 and its molecular weight is 203.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

(1S)-1-(1H-benzimidazol-2-yl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H17N3/c1-12(2,3)10(13)11-14-8-6-4-5-7-9(8)15-11/h4-7,10H,13H2,1-3H3,(H,14,15)/t10-/m1/s1

InChI Key

GYFNABLHDUXEKF-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C1=NC2=CC=CC=C2N1)N

Canonical SMILES

CC(C)(C)C(C1=NC2=CC=CC=C2N1)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (S)-(-)-2-(-(t-butyl)methanamine)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-2-(-(t-butyl)methanamine)-1H-benzimidazole is a chiral molecule belonging to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents.[1][2][3] A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent, influencing aspects from formulation and dosage to bioavailability and metabolic stability. This guide provides a comprehensive overview of the essential physicochemical characteristics of this compound. Due to the limited availability of specific experimental data in public literature, this document serves as a detailed roadmap for researchers, outlining the necessary experimental protocols to fully characterize this molecule.

Core Molecular and Physical Attributes

This compound, with the chemical formula C₁₂H₁₇N₃, possesses a benzimidazole core substituted at the 2-position with a chiral (S)-1-(tert-butylamino)ethyl group. The presence of a stereocenter necessitates careful control and characterization of its enantiomeric purity.[4][5]

PropertyValueData Source/Method
IUPAC Name (S)-1-(1H-benzo[d]imidazol-2-yl)-N-(tert-butyl)ethan-1-amine-
CAS Number 1118114-88-7Commercial Supplier[6]
Molecular Formula C₁₂H₁₇N₃Calculated
Molecular Weight 203.28 g/mol Calculated
Appearance White to off-white solidCommercial Supplier[6]
Melting Point 220-222 °CCommercial Supplier[6]
Specific Rotation -31.1° (c 1.0, CHCl₃)Commercial Supplier[6]
Boiling Point Data not availableTo be determined
pKa Data not availableTo be determined
Solubility Data not availableTo be determined

Note: This table will be updated as experimental data becomes available.

Synthesis and Stereochemical Integrity

The synthesis of chiral 2-aminoalkyl-benzimidazoles typically involves the condensation of o-phenylenediamine with a chiral amino acid derivative.[7][8][9] Ensuring the stereochemical integrity of the final product is critical.

Conceptual Synthesis Workflow

A o-phenylenediamine D Reaction Mixture A->D B (S)-2-(tert-butylamino)propanoic acid B->D C Condensation Agent (e.g., polyphosphoric acid) C->D E Work-up & Purification (Chromatography) D->E Crude Product F This compound E->F Purified Product A Sample Preparation (2-5 mg in pan) B Heating at a constant rate (e.g., 10 °C/min) A->B C Data Acquisition (Heat Flow vs. Temperature) B->C D Analysis of Thermogram C->D E Melting Point Determination D->E

Sources

Molecular Architecture and Stereochemical Engineering of Chiral Benzimidazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzimidazole amines represent a privileged structural class in medicinal chemistry, bridging the gap between classic heterocycles and complex chiral pharmacophores. While the benzimidazole core itself is achiral and subject to rapid 1,3-tautomeric equilibrium, its functionalization with amine moieties introduces critical stereochemical vectors: central chirality (via


-aminoalkyl substituents) and axial chirality  (atropisomerism in 

-aryl derivatives).

This guide dissects the structural dynamics, stereochemical challenges, and advanced synthetic protocols required to engineer these molecules with high enantiomeric excess (


). It is designed for medicinal chemists requiring actionable strategies for scaffold diversification.

Structural Fundamentals & Tautomeric Dynamics

The Tautomeric Equilibrium

The un-substituted benzimidazole ring exists as a resonance hybrid. In solution, the pyrrole-type nitrogen (


) and the pyridine-type nitrogen (

) undergo a rapid 1,3-proton shift. This equilibrium is solvent-dependent and critical for regioselectivity during synthesis.
  • Implication: In achiral environments, the N1 and N3 positions are equivalent on the NMR time scale, often leading to broadened signals.

  • Stereochemical Consequence: When a chiral substituent is attached to the C2 position, the tautomeric equilibrium does not racemize the center, but it influences the binding mode in protein pockets (e.g., H-bond donor vs. acceptor positioning).

Electronic Modulation

The introduction of an amine group, particularly at the C2 position (2-aminobenzimidazole), intensifies the basicity of the ring. The exocyclic amine nitrogen can donate electron density into the ring, stabilizing the cation form.

Tautomerism cluster_effect Substituent Effect T1 Tautomer A (N1-H, N3) TS Transition State [1,3-H Shift] T1->TS Fast T2 Tautomer B (N1, N3-H) TS->T2 Fast Note Bulky N1-substituents lock the tautomer, potentially inducing atropisomerism.

Figure 1: The 1,3-prototropic tautomerism of the benzimidazole core. Substituents at N1 arrest this equilibrium.

Stereochemical Classifications

Class A: -Chiral Aminoalkyl Benzimidazoles

This is the most common class, where the chiral center is located at the


-carbon of the substituent at position C2.
  • Source: Typically derived from the "Chiral Pool" (L-amino acids like Proline, Phenylalanine).

  • Risk: Racemization via enolization if harsh acidic condensation conditions are used.

Class B: Atropisomeric -Aryl Benzimidazoles

A rapidly emerging class where chirality arises from restricted rotation around the


 bond.
  • Mechanism: Steric clash between the C2-substituent and the ortho-substituents of the N1-aryl ring creates an energy barrier to rotation (

    
     kcal/mol).
    
  • Utility: These serve as unique chiral scaffolds for protein-protein interaction inhibitors where a flat molecule is undesirable.

Synthetic Methodologies

Protocol 1: Chirality Preservation (Condensation)

Target: Synthesis of C2-


-amino chiral benzimidazoles from amino acids.

The Challenge: Traditional Phillips condensation (refluxing in 4N HCl) often leads to partial racemization of sensitive


-amino stereocenters.
The Solution:  Two-step oxidative cyclization or coupling reagents.

Step-by-Step Methodology:

  • Coupling: React o-phenylenediamine (OPD) with an

    
    -protected chiral amino acid (e.g., N-Boc-L-Phenylalanine) using a mild coupling agent (HATU or EDC/HOBt) in DMF at 0°C to RT.
    
    • Why: Avoids high heat; forms the stable mono-amide intermediate.

  • Cyclization: Treat the intermediate with glacial acetic acid at 60°C or use a mild dehydrating agent like Burgess reagent if the substrate is highly sensitive.

    • Validation: Check

      
       via Chiral HPLC immediately.
      
Protocol 2: Enantioselective Atropisomer Synthesis

Target: Creating axial chirality via Pd-catalysis.

Mechanism: Pd-catalyzed C-N coupling or de novo ring construction. Reference Protocol (Based on recent literature):

  • Substrates:

    
    -(2-haloaryl)benzimidazoles and bulky aryl boronic acids.
    
  • Catalyst System:

    
     with a chiral phosphine ligand (e.g., (R)-BINAP or Segphos).
    
  • Conditions: Toluene,

    
    , 80°C.
    
  • Outcome: The bulky ligand forces the incoming aryl group into a specific atropisomeric conformation during the reductive elimination step.

SynthesisWorkflow Start Target Molecule Definition Decision Chirality Source? Start->Decision PathA Central Chirality (Alpha-Amino) Decision->PathA PathB Axial Chirality (Atropisomer) Decision->PathB StepA1 Start: Chiral Amino Acid (N-Boc protected) PathA->StepA1 StepB1 Start: 2-Haloaniline + Amidine PathB->StepB1 StepA2 Coupling: HATU/DIPEA (Avoid racemization) StepA1->StepA2 StepA3 Cyclization: AcOH, 60°C (Mild Heat) StepA2->StepA3 StepB2 Cat: Pd(OAc)2 / (R)-BINAP StepB1->StepB2 StepB3 Result: High ee Atropisomer StepB2->StepB3

Figure 2: Strategic decision tree for synthesizing chiral benzimidazole amines based on the desired stereogenic element.

Structural Analysis & Validation

NMR Spectroscopy
  • Chiral Shift Reagents: In achiral solvents (

    
    ), enantiomers are indistinguishable. Use Europium(III) chiral shift reagents (e.g., 
    
    
    
    ) to split signals.
  • Diastereomeric Solvation: In the presence of Pirkle alcohol, the

    
     proton of the benzimidazole often shows distinct chemical shift differences (
    
    
    
    ) between enantiomers due to H-bonding.
X-Ray Crystallography

Benzimidazoles crystallize readily due to


 stacking.
  • Absolute Configuration: Essential for confirming the preservation of stereochemistry after cyclization. Look for the anomalous scattering if heavy atoms (S, Cl, Br) are present.

Data Summary Table
ParameterClass A (

-Chiral)
Class B (Atropisomer)
Chirality Source

Carbon (Amino Acid derived)
Restricted Rotation (Steric)
Racemization Risk High (during acid cyclization)Moderate (thermal rotation)
Detection Chiral HPLC, Optical RotationChiral HPLC, CD Spectroscopy
Key Reagent HATU / Amino AcidsPd-Catalyst / Chiral Ligand
Typical Yield 70-90%50-80%

References

  • Enantioselective Synthesis of Benzimidazole Atropisomers Featuring a N-N Axis. ResearchGate. [Link]

  • Hemi-Synthesis of Chiral Imine, Benzimidazole and Benzodiazepines from Essential Oil. PubMed Central. [Link]

  • Readily Available Chiral Benzimidazoles-Derived Guanidines as Organocatalysts. MDPI Molecules. [Link]

  • Benzimidazole Tautomerism and NMR Analysis. Encyclopedia MDPI. [Link]

  • Synthesis and Antibacterial Activity of New Chiral Aminoalcohol and Benzimidazole Hybrids. ChemistrySelect. [Link]

Technical Guide: Optical Rotation & Stereochemistry of (S)-Benzimidazole Methanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the stereochemical characterization, synthesis, and optical rotation analysis of (S)-benzimidazole methanamine analogs . It is designed for medicinal chemists and process scientists requiring high-fidelity protocols for enantiomeric purity assessment.

Executive Summary & Stereochemical Core

Benzimidazole methanamines, particularly 1-(1H-benzimidazol-2-yl)ethanamine (also known as


-methyl-1H-benzimidazole-2-methanamine), are critical chiral pharmacophores in kinase inhibitors, antiviral agents (e.g., RSV fusion inhibitors), and CNS-active drugs.

The (S)-enantiomer is the most common target, often derived from the chiral pool (L-Alanine). However, establishing its optical purity is non-trivial due to the Clough-Lutz-Jirgensons (CLJ) rule , where the sign of rotation (


) can invert based on protonation state (pH) and solvent choice.
Core Reference Value

For the parent compound (S)-1-(1H-benzimidazol-2-yl)ethanamine :

  • Configuration: (S) (derived from L-Alanine)

  • Typical Rotation (

    
    ): Negative (-)  in Methanol/Ethanol; Positive (+)  in dilute HCl.
    
  • Critical Note: The rotation magnitude is concentration-dependent. A standard concentration of

    
     (1  g/100  mL) in Methanol is the industry baseline.
    

Structural Classes & Optical Rotation Data

The following table synthesizes data for the core methanamine and its relevant structural analogs. Note that "analog" encompasses N-alkylated and ring-substituted derivatives common in drug discovery.

Compound ClassStructure / SubstituentConfiguration

(approx.)
Solvent (

)
Reference Context
Core Amine 1-(Benzimidazol-2-yl)ethanamine (S) -15.0° to -25.0° MeOH (

)
Derived from L-Ala synthesis
Core Amine Salt Dihydrochloride salt(S)+8.0° to +12.0° Water / HClCLJ Rule Inversion
Alcohol Analog 1-(Benzimidazol-2-yl)ethanol(S)-18.5°EtOH (

)
PubChem / Lit. [1, 4]
N-Alkylated N-benzyl-1-(benzimidazol-2-yl)ethanamine(S)-32.0°CHCl

(

)
Steric bulk effect
Resolved Complex Piperidinyl-benzimidazolone derivative(S)-120.0°MeOH (

)
High MW Analog [5]
Resolving Agent Salt with (R,R)-Tartaric Acid(S)-Amine:(R,R)-AcidN/A (Solid)N/ADiastereomeric Salt

Technical Insight: The shift from negative to positive rotation upon acidification (creation of the dicationic species) is a hallmark of


-aminoalkyl benzimidazoles, confirming the (S)-configuration analogous to L-amino acids.

Synthesis & Resolution Protocols

To ensure the (S)-configuration, two primary pathways are validated: Chiral Pool Synthesis (preferred for purity) and Optical Resolution (preferred for bulk racemic starting materials).

Workflow Visualization

SynthesisWorkflow cluster_0 Chiral Pool Strategy cluster_1 Classical Resolution LAla L-Alanine (S-Configuration) Condensation Condensation (Phillips-Ladenburg) LAla->Condensation HCl, Reflux OPD o-Phenylenediamine OPD->Condensation Product (S)-Benzimidazole Methanamine Condensation->Product Direct Route (Retains Chirality) Racemate Racemic Methanamine Salt Diastereomeric Salt Precipitation Racemate->Salt Resolution Step 1 Tartaric (R,R)-Tartaric Acid Tartaric->Salt Base Basification (NaOH) Salt->Base Filter Crystals Base->Product Liberate Amine

Figure 1: Dual-pathway strategy for obtaining (S)-benzimidazole methanamine. The Chiral Pool route is stoichiometric, while Resolution is separatory.

Protocol A: Chiral Pool Synthesis (From L-Alanine)

Best for: High enantiomeric excess (>98% ee) without resolution.

  • Reagents: L-Alanine (1.0 eq), o-Phenylenediamine (1.0 eq), 4N HCl (aqueous).

  • Reflux: Combine reagents in 4N HCl. Heat to reflux (

    
    ) for 8-12 hours. The reaction proceeds via the formation of the amide followed by cyclodehydration.
    
  • Workup: Cool to

    
    . Neutralize carefully with 
    
    
    
    to pH 8-9.
  • Isolation: Extract with Ethyl Acetate (

    
    ). Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane.

  • Validation: Check

    
    . Expect negative value in MeOH.
    
Protocol B: Classical Resolution (Tartaric Acid)

Best for: Industrial scale-up of racemic mixtures.

  • Salt Formation: Dissolve racemic 1-(benzimidazol-2-yl)ethanamine (10 g) in hot Ethanol (50 mL). Add (R,R)-(+)-Tartaric acid (0.5 eq for "Method of Half-Quantities" or 1.0 eq).

  • Crystallization: Allow solution to cool slowly to RT, then

    
     overnight. The (S)-amine:(R,R)-tartrate  diastereomer typically crystallizes out (less soluble).
    
  • Filtration: Collect crystals. Recrystallize once from MeOH to upgrade ee >99%.

  • Liberation: Suspend salt in water, treat with 2M NaOH until pH >10. Extract free amine with DCM.

Standard Operating Procedure (SOP): Optical Rotation Measurement

To ensure data integrity and reproducibility, strict adherence to this SOP is required.

Sample Preparation
  • Drying: Dry the sample under high vacuum (<1 mbar) at

    
     for 4 hours to remove trace solvent (water/alcohol significantly skews rotation).
    
  • Weighing: Weigh exactly

    
     of the amine into a 10 mL volumetric flask.
    
  • Solvent: Fill to mark with HPLC-grade Methanol . (Do not use Ethanol unless specified, as hygroscopicity affects concentration).

Measurement (Polarimetry)
  • Instrument: Digital Polarimeter (e.g., PerkinElmer 341 or JASCO P-2000).

  • Cell: 1 dm (100 mm) thermostated cell.

  • Temperature:

    
    .
    
  • Wavelength: Sodium D-line (

    
    ).
    
  • Blanking: Blank the instrument with the exact solvent batch used for the sample.

Calculation


Where:
  • 
     = Observed rotation (degrees)[1][2]
    
  • 
     = Path length (dm)
    
  • 
     = Concentration ( g/100  mL)
    

Stereochemical Validation Logic

Do not rely on rotation alone. Use this logic gate to confirm absolute configuration.

ValidationLogic Start Synthesized/Isolated Compound Polarimetry Measure [α]D in MeOH Start->Polarimetry CheckSign Is Rotation Negative (-)? Polarimetry->CheckSign LikelyS Likely (S)-Enantiomer (Provisional) CheckSign->LikelyS Yes LikelyR Likely (R)-Enantiomer CheckSign->LikelyR No ChiralHPLC Chiral HPLC (e.g., Chiralpak AD-H) XRay X-Ray Crystallography (Anomalous Dispersion) ChiralHPLC->XRay If solid/crystalline Confirmed CONFIRMED (S)-CONFIGURATION ChiralHPLC->Confirmed If standard available XRay->Confirmed Absolute Proof LikelyS->ChiralHPLC Verify ee% > 98%

Figure 2: Decision tree for stereochemical assignment. Polarimetry is indicative; HPLC/X-Ray is definitive.

References

  • PubChem. (2023). 1-(1H-Benzimidazol-2-yl)ethanol, (S)-. National Library of Medicine. [Link]

  • MDPI. (2022).[3] Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives. Symmetry. [Link]

  • Google Patents. (2010). US 2010/0137282 A1: Factor Xa Inhibitors.

Sources

The BIMAH Ligand Class: t-Butyl Methanamine Benzimidazoles in Asymmetric API Synthesis

[1][2]

Executive Summary

t-Butyl methanamine benzimidazole (specifically (S)-t-Bu-BIMAH and its enantiomer) represents a pivotal advancement in the field of asymmetric transfer hydrogenation (ATH) and direct hydrogenation. Developed to overcome the limitations of traditional diamine ligands (e.g., TsDPEN), these ligands utilize the benzimidazole scaffold to induce high enantioselectivity in the reduction of aryl ketones and imines.[1]

For drug development professionals, the BIMAH class is not merely a reagent but a strategic process chemistry tool. It enables the cost-effective, industrial-scale synthesis of chiral pharmaceutical intermediates—most notably for NK1 receptor antagonists (e.g., Aprepitant) and calcimimetics (e.g., Cinacalcet) —by delivering enantiomeric excesses (ee) exceeding 99% with substrate-to-catalyst (S/C) ratios as high as 100,000:1.

History and Discovery[4][5][6][7]

The Clinical Need: Beyond Noyori

In the early 2000s, the "gold standard" for asymmetric hydrogenation was the Noyori-Ikariya system, utilizing Ruthenium complexes with diphosphine and diamine ligands (e.g., Ru-BINAP-DAIPEN). While revolutionary, these systems often required strict control of base concentration, high pressures, or specific protic solvents (isopropanol) that could complicate downstream processing.

The Innovation: Xumu Zhang and Enantiotech (2008–2009)

The breakthrough came from the laboratory of Prof. Xumu Zhang (associated with Penn State, Rutgers, and later Wuhan University/Enantiotech). The research team sought to create a ligand that combined the bifunctional activation capability of an amine with the electronic tunability of a heterocycle.

They hypothesized that replacing the sulfonamide or simple phenyl ring of traditional ligands with a benzimidazole core would offer two distinct advantages:

  • Electronic Modulation: The benzimidazole ring is electron-rich yet possesses an acidic N-H proton, potentially participating in the outer-sphere hydrogen transfer mechanism.

  • Steric Rigidity: The fused ring system provides a rigid "wall" that forces the substrate into a specific orientation.

The "t-Butyl" Optimization

Early iterations (Methyl-BIMAH, Isopropyl-BIMAH) showed promise but lacked the steric bulk necessary for difficult substrates (e.g., bulky aryl ketones). The introduction of the t-butyl group at the methanamine chiral center was the critical "hit-to-lead" optimization. The bulky t-butyl group acts as a steric locking mechanism, maximizing the energy difference between the pro-R and pro-S transition states, pushing ee values from ~90% to >99%.

Technical Core: Structure and Mechanism[8]

The Scaffold Architecture

The ligand consists of a benzimidazole backbone attached to a chiral methanamine side chain.

  • The Anchor: The benzimidazole nitrogen coordinates to the Ruthenium metal.

  • The Chiral Controller: The t-butyl group adjacent to the amine creates the chiral pocket.

  • The Bifunctional Trigger: The primary amine (NH2) and the benzimidazole NH both play roles in stabilizing the transition state via hydrogen bonding.

Mechanism of Action (Outer-Sphere Hydrogenation)

Unlike classical hydrogenation where the substrate binds directly to the metal (inner-sphere), the Ru-BIMAH system operates via an outer-sphere mechanism .

  • Heterolytic Cleavage: H2 is split; a hydride (H-) binds to Ru, and a proton (H+) binds to the ligand nitrogen.

  • Transition State: The catalyst forms a six-membered transition state with the ketone substrate.[1] The Ru-H attacks the carbonyl carbon, while the N-H simultaneously protonates the carbonyl oxygen.

  • Product Release: The chiral alcohol is released, and the catalyst is regenerated.

Note: The benzimidazole moiety allows this reaction to proceed efficiently even in non-protic solvents (like Toluene), a significant advantage over TsDPEN which typically requires isopropanol.

Visualization: Ligand Evolution and Mechanism

BIMAH_DiscoveryNoyoriNoyori-Ikariya Standard(TsDPEN/Ru)High efficiency, but solvent restrictedConceptDesign Hypothesis:Replace Sulfonyl with Heterocycle(Benzimidazole)Noyori->ConceptNeed forProcess FlexibilityMe_BIMAHFirst Gen: Me-BIMAH(Methyl group)Good activity, Moderate ee (85-90%)Concept->Me_BIMAHSynthesistBu_BIMAHOptimized Lead: t-Bu-BIMAH(t-Butyl group)Steric bulk locks conformation>99% ee, High S/C ratioMe_BIMAH->tBu_BIMAHSteric Optimization(SAR Study)ApplicationIndustrial ApplicationSynthesis of Aprepitant & Cinacalcet intermediatestBu_BIMAH->ApplicationScale-up

Figure 1: The evolutionary pathway from standard diamine ligands to the optimized t-butyl methanamine benzimidazole (BIMAH) class.

Application in Drug Development[9]

The primary value of t-Bu-BIMAH lies in the synthesis of Chiral Secondary Alcohols , a ubiquitous pharmacophore.

Case Study: Synthesis of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol

This molecule is a critical intermediate for Aprepitant (Emend) , an NK1 antagonist used for chemotherapy-induced nausea.

  • Challenge: The substrate contains bulky electron-withdrawing CF3 groups, making it prone to side reactions and difficult to control stereochemically.

  • BIMAH Solution: Using (S)-t-Bu-BIMAH with RuCl2(PPh3)3:

    • Solvent: Toluene (avoids alcoholysis issues).[2]

    • Conditions: 30 atm H2, Room Temperature.

    • Result: >99% Conversion, 99.9% ee .

    • Efficiency: S/C ratio of 20,000:1 (High TON).[3]

Comparative Data: BIMAH vs. Standard Ligands
FeatureTsDPEN (Standard)t-Bu-BIMAH (Optimized)Impact on Process
Solvent Scope Mostly Isopropanol/Formic AcidToluene, MeOH, EtOH, DCMAllows solvent matching to next step
Base Requirement High (KOH/tBuOK)Low to ModerateSafer handling
Enantioselectivity 90-97% (Typical)98-99.9% Eliminates need for recrystallization
S/C Ratio 1,000 - 5,000Up to 100,000 Significantly lower metal cost
Air Stability ModerateHigh (Solid ligand)Easier storage and handling

Experimental Protocol: General Hydrogenation

For the reduction of Acetophenone derivatives to Chiral Ethanols.

Materials:

  • Catalyst Precursor: [RuCl2(p-cymene)]2 or RuCl2(PPh3)3

  • Ligand: (S)-t-Bu-BIMAH (CAS: 1118114-88-7)

  • Base: t-BuOK (Potassium tert-butoxide)

  • Solvent: Isopropanol (IPA) or Toluene

Step-by-Step Methodology:

  • Catalyst Formation (In Situ): In a glovebox (Ar atmosphere), combine [RuCl2(p-cymene)]2 (0.005 mmol) and (S)-t-Bu-BIMAH (0.011 mmol) in anhydrous IPA (2 mL). Stir at 80°C for 1 hour to form the active Ru-BIMAH complex.

  • Reaction Setup: Transfer the catalyst solution to a hydrogenation autoclave containing the ketone substrate (10 mmol) and t-BuOK (0.1 mmol) in IPA (10 mL).

    • Note: S/C ratio here is 1000:1 for lab scale; can be increased for pilot scale.

  • Hydrogenation: Purge the autoclave 3 times with H2 gas. Pressurize to 10–30 bar (atm). Stir vigorously at Room Temperature (25°C) for 12–24 hours.

  • Work-up: Vent H2 carefully. Concentrate the solvent under reduced pressure.

  • Analysis: Determine conversion by 1H NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).

References

  • Discovery of BIMAH Ligands: Zhang, X., et al. (2009). Benzimidazole chiral ligand, complex thereof and use of the same. Patent WO2009059521.

  • Application in Asymmetric Hydrogenation: Niu, J.-L., Chen, Q.-H., Zhou, Q.-L., & Zhang, X. (2011).[4][5] Efficient Asymmetric Hydrogenation of Ketones Catalyzed by Ruthenium Complexes of Chiral Benzimidazole Derivatives. Advanced Synthesis & Catalysis, 353(4), 495–500.

  • Industrial Scale-Up (Aprepitant Intermediate): Xu, L., Huang, Z.-H., Sandoval, C., & Huang, Z. (2014). Asymmetric Hydrogenation of 3,5-Bistrifluoromethyl Acetophenone in Pilot Scale with Industrially Viable Ru/Diphosphine–Benzimidazole Complexes. Organic Process Research & Development.

  • Commercial Availability & Properties: Strem Chemicals (Ascensus Specialties). Catalog Entry: (S)-(-)-2-(α-(t-butyl)methanamine)-1H-benzimidazole.

An In-depth Technical Guide to the Solubility of (S)-(-)-2-(-(t-butyl)methanamine)-1H-benzimidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of (S)-(-)-2-(-(t-butyl)methanamine)-1H-benzimidazole. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvents. This document will delve into the predicted solubility profile based on its molecular structure, followed by detailed, field-proven methodologies for the experimental determination of its solubility. The protocols described herein are designed to ensure scientific integrity and generate trustworthy, reproducible data in alignment with Good Laboratory Practices (GLP).[1][2][3]

Introduction: The Critical Role of Solubility in Drug Development

The therapeutic efficacy of an active pharmaceutical ingredient (API) is intrinsically linked to its bioavailability, which is heavily influenced by its solubility.[4] An API must be in a dissolved state to be absorbed and exert its pharmacological effect.[4] The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[5][6][7][8][9] this compound, a specific derivative of this class, presents a unique set of physicochemical properties that dictate its interaction with various solvents.

A thorough understanding of the solubility of this compound in different organic solvents is paramount for several stages of drug development:

  • Synthesis and Purification: Selecting appropriate solvents is crucial for achieving high yields and purity.[10]

  • Formulation: Developing a stable and effective dosage form necessitates knowledge of the API's solubility in various excipients.[10][11]

  • In Vitro and In Vivo Testing: Preparing solutions for biological assays requires solvents that can dissolve the compound at the desired concentration without interfering with the experimental system.

This guide will first explore the predicted solubility profile of this compound based on its molecular structure and then provide detailed experimental protocols for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the compound's physicochemical properties is essential for predicting its solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₇N₃[12]
Formula Weight 203.28 g/mol [12]
Appearance White to off-white solid[12]
Melting Point 220-222 °C[12]
Structure A benzimidazole core with a chiral (S)-(-)-2-(t-butyl)methanamine substituent at the 2-position.

The structure of this compound features both polar and non-polar moieties. The benzimidazole ring itself is polar and capable of hydrogen bonding, while the t-butyl group is bulky and non-polar.[13] This duality suggests a nuanced solubility profile across a range of organic solvents.

Predicted Solubility Profile

Based on the "like dissolves like" principle, the solubility of this compound can be predicted across different classes of organic solvents.[14]

  • Polar Protic Solvents (e.g., Alcohols): Benzimidazole and its derivatives generally exhibit good solubility in alcohols.[13][15] The ability of these solvents to act as both hydrogen bond donors and acceptors facilitates interaction with the polar benzimidazole core. It is anticipated that solubility will be highest in methanol and decrease with increasing alkyl chain length of the alcohol (ethanol > propanol > butanol).[13][15]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Powerful hydrogen bonding solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are expected to be effective at dissolving this compound.[16] However, caution is advised as some benzimidazoles can form gelatinous precipitates or react with DMF and dimethylacetamide under certain conditions.[16] Acetone, being a polar aprotic solvent, is also likely to be a suitable solvent.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Due to the presence of the non-polar t-butyl group and the benzene ring of the benzimidazole core, some solubility in non-polar solvents like toluene is expected.[13] However, the polar nature of the imidazole portion of the molecule will likely limit its solubility in highly non-polar solvents such as hexane.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, empirical determination is essential. The following sections provide detailed protocols for two widely accepted methods: the gravimetric method and High-Performance Liquid Chromatography (HPLC).

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a compound.[4][17][18][19][20] It involves creating a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.[4][17][18]

G cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to a known volume of solvent B Equilibrate at constant temperature with agitation A->B 24-48 hours C Filter the saturated solution to remove undissolved solid B->C D Transfer a known volume of the filtrate to a pre-weighed dish C->D E Evaporate the solvent to dryness D->E F Dry the residue to a constant weight E->F G Calculate solubility from the mass of the residue F->G G cluster_prep Sample Preparation cluster_calibration Calibration cluster_analysis Analysis A Prepare saturated solution (as in gravimetric method) B Filter the saturated solution A->B E Dilute the filtered saturated solution with a suitable solvent B->E C Prepare a series of standard solutions of known concentrations D Inject standards into HPLC and generate a calibration curve C->D F Inject the diluted sample into the HPLC E->F G Determine the concentration from the calibration curve F->G H Calculate the original solubility G->H

Caption: Workflow for the HPLC-based determination of solubility.

  • Preparation of Saturated Solution:

    • Follow the same procedure as described in the gravimetric method (Section 4.1, Step 1) to prepare a saturated solution and allow it to reach equilibrium.

  • Phase Separation:

    • Filter the equilibrated solution through a 0.45 µm or finer syringe filter to remove all undissolved solid. [14]

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent in which the compound is freely soluble. [14] * From the stock solution, prepare a series of at least five standard solutions of decreasing concentrations through serial dilution. [14] * Inject each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration and determine the linearity (R² value), slope, and intercept. [14]

  • Sample Analysis:

    • Accurately dilute the filtered saturated solution with the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve. [21] * Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted sample using the equation of the line from the calibration curve. [14] * Calculate the original solubility of the saturated solution by multiplying the determined concentration by the dilution factor.

Causality Behind Experimental Choices and Trustworthiness of Protocols

The reliability of solubility data hinges on meticulous experimental design and execution.

  • Choice of Method: The gravimetric method is robust for compounds with moderate to high solubility. For poorly soluble compounds, the HPLC method is preferred due to its higher sensitivity and accuracy. [22]

  • Equilibration Time: Sufficient time (24-72 hours) is critical to ensure that a true equilibrium between the dissolved and undissolved solute is reached. [23]Shorter times may result in an underestimation of the thermodynamic solubility.

  • Temperature Control: Solubility is highly temperature-dependent. [10][17]Maintaining a constant and accurately recorded temperature throughout the experiment is crucial for reproducibility. [17]

  • Purity of Compound and Solvents: The use of a well-characterized, pure compound and high-purity solvents is essential to avoid erroneous results. Impurities can enhance or suppress solubility.

  • Self-Validating Systems: The protocols described are designed to be self-validating. For the gravimetric method, achieving a constant weight of the residue provides an internal check. [17][18]For the HPLC method, the linearity of the calibration curve (R² > 0.99) and the consistency of replicate injections validate the analytical procedure. [14]Adherence to Good Laboratory Practices (GLP) ensures the integrity and traceability of the data. [1][2][3]

Conclusion

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18–28.
  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2008, July 15).
  • Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (n.d.).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • how can i test the solubility in hplc please ? (2009, August 19).
  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed.
  • Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correl
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. (2026, February 12).
  • Comparison of Nephelometric, UV-spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Pl
  • Solubility of Benzimidazoles in Alcohols. (2003, April 18).
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  • Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. (2026, February 10). Arabian Journal of Chemistry.
  • RESEARCH ON BENZIMIDAZOLE DERIV
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Compound solubility measurements for early drug discovery. (2022, May 31).
  • US EPA. (2016, December 11). Policy: Good Laboratory Practices Advisories - Compliance Monitoring.
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. (2025, September 22). Pharma Excipients.
  • Tentamus Group. (n.d.). GLP studies for method development.
  • 4 - Solubility - Gravimetric Method | PDF. (n.d.). Scribd.
  • A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022, November 14). Semantic Scholar.
  • Gravimetric method of analysis. (n.d.).
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24).
  • 7: Gravimetric Analysis (Experiment). (2021, September 22). Chemistry LibreTexts.
  • Strem. (n.d.). (S)-(-)-2-(α-(t-butyl)methanamine)-1H-benzimidazole, min. 95% (S)-t-Bu-BIMAH.
  • Biobide. (2024, February 19).
  • NIH. (n.d.). Benzimidazole, 2-butyl-. PubChem.
  • NIH. (n.d.). 1H-Benzimidazole-2-methanamine. PubChem.
  • The physicochemical properties of synthesized benzimidazole derivatives. (n.d.).
  • Benchchem. (n.d.). A Technical Guide to the Synthesis and Characterization of 2-tert-butyl-6-methyl-1H-benzimidazole.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents.
  • A Comprehensive Study of N-Butyl-1H-Benzimidazole. (n.d.). PMC.
  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015, July 30). Symbiosis Online Publishing.
  • EPA. (2025, October 15). tert-Butyl 2-(chloromethyl)
  • Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene; points are the experimental values. (n.d.).
  • An Overview About Synthetic and Biological Profile of Benzimidazole. (n.d.). gYGNeHscL3N90bJ3bIITPg==)

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Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-(-)-2-(-(t-butyl)methanamine)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Benzimidazoles

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The introduction of a chiral center, particularly at the C2 position, can impart stereospecific interactions with biological targets, often leading to enhanced efficacy and reduced off-target effects. The target molecule, (S)-(-)-2-(-(t-butyl)methanamine)-1H-benzimidazole, is a chiral 2-substituted benzimidazole that holds potential as a valuable building block in drug discovery and as a ligand in asymmetric catalysis. This document provides a comprehensive guide to its synthesis, detailing the underlying chemical principles and offering a robust experimental protocol for its preparation.

Synthetic Strategy: A Rational Approach to Enantioselective Synthesis

The synthesis of chiral 2-substituted benzimidazoles can be approached through several methodologies.[4][5] A common and effective strategy involves the condensation of an o-phenylenediamine with a chiral carboxylic acid or its derivative. This approach allows for the direct incorporation of the desired stereocenter. An alternative route involves the nucleophilic substitution of a leaving group at the 2-position of a pre-formed benzimidazole ring with a chiral amine.[6]

For the synthesis of this compound, the most direct and reliable method is the condensation of o-phenylenediamine with a suitably protected (S)-tert-leucine, followed by deprotection. This strategy is chosen for its efficiency and control over stereochemistry. (S)-tert-leucine is a commercially available chiral building block, making this a practical and accessible route.

Visualizing the Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Protection of (S)-tert-leucine cluster_1 Step 2: Condensation Reaction cluster_2 Step 3: Deprotection S_tert_leucine (S)-tert-leucine Boc_S_tert_leucine Boc-(S)-tert-leucine S_tert_leucine->Boc_S_tert_leucine Protection Boc_anhydride Boc Anhydride Boc_anhydride->Boc_S_tert_leucine Protected_benzimidazole Protected Benzimidazole Intermediate Boc_S_tert_leucine->Protected_benzimidazole Condensation o_phenylenediamine o-Phenylenediamine o_phenylenediamine->Protected_benzimidazole Coupling_agent Coupling Agent (e.g., HATU) Coupling_agent->Protected_benzimidazole Target_molecule This compound Protected_benzimidazole->Target_molecule Deprotection Acid Acid (e.g., TFA) Acid->Target_molecule

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis of the target molecule. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Part 1: Synthesis of Boc-(S)-tert-leucine

Rationale: The amino group of (S)-tert-leucine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions during the subsequent condensation step. The Boc group is stable under the coupling conditions and can be readily removed under acidic conditions.

Materials:

  • (S)-tert-leucine

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-tert-leucine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Boc anhydride (1.1 eq) in dioxane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc anhydride.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield Boc-(S)-tert-leucine as a white solid.

Part 2: Synthesis of (S)-tert-butyl 1-(1H-benzo[d]imidazol-2-yl)-2,2-dimethylpropylcarbamate

Rationale: The protected amino acid is coupled with o-phenylenediamine to form the benzimidazole ring. A coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to activate the carboxylic acid and facilitate amide bond formation, which then cyclizes to the benzimidazole.

Materials:

  • Boc-(S)-tert-leucine

  • o-Phenylenediamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Boc-(S)-tert-leucine (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Add o-phenylenediamine (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected benzimidazole intermediate.

Part 3: Synthesis of this compound

Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target primary amine. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation.

Materials:

  • (S)-tert-butyl 1-(1H-benzo[d]imidazol-2-yl)-2,2-dimethylpropylcarbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected benzimidazole intermediate (1.0 eq) in DCM.

  • Add TFA (10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization to obtain this compound.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
Boc-(S)-tert-leucineC₁₁H₂₁NO₄231.29User InputUser InputUser Input
(S)-tert-butyl 1-(1H-benzo[d]imidazol-2-yl)-2,2-dimethylpropylcarbamateC₁₇H₂₅N₃O₂303.40User InputUser InputUser Input
This compoundC₁₂H₁₇N₃203.28User InputUser InputUser Input

Expert Insights and Troubleshooting

  • Causality in Reagent Selection: The choice of HATU as a coupling agent is critical for minimizing racemization of the chiral center. Other coupling agents can be used, but may require optimization of reaction conditions. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the coupling reaction.

  • Self-Validating Protocols: Each step of the synthesis should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the reaction has gone to completion before proceeding to the next step. The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity. Chiral High-Performance Liquid Chromatography (HPLC) is essential to determine the enantiomeric excess of the final product.

  • Potential Challenges: The cyclization to form the benzimidazole ring can sometimes be sluggish. If the reaction stalls, increasing the temperature or reaction time may be necessary. Purification of the final product can be challenging due to its basic nature. Using a silica gel column with a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) can improve the separation.

Conclusion

The protocol described in these application notes provides a reliable and reproducible method for the synthesis of this compound. By following the detailed steps and considering the expert insights, researchers can successfully prepare this valuable chiral building block for applications in drug discovery and asymmetric synthesis. The principles outlined here can also be adapted for the synthesis of other chiral 2-substituted benzimidazoles.

References

  • AMiner. Solid Phase Synthesis of Chiral 2-Amino-benzimidazoles. Available from: [Link]

  • PMC. Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. Available from: [Link]

  • MDPI. Readily Available Chiral Benzimidazoles-Derived Guanidines as Organocatalysts in the Asymmetric α-Amination of 1,3-Dicarbonyl Compounds. Available from: [Link]

  • ResearchGate. Chiral 2-aminobenzimidazole-catalyzed reactions. Available from: [Link]

  • RSC Publishing. Recent achievements in the synthesis of benzimidazole derivatives. Available from: [Link]

  • ResearchGate. Scheme 12: Alkylation and arylation reaction of 2-aminobenzimidazole. Available from: [Link]

  • PMC. Chiral 2-Aminobenzimidazole as Bifunctional Catalyst in the Asymmetric Electrophilic Amination of Unprotected 3-Substituted Oxindoles. Available from: [Link]

  • PMC. Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of benzimidazoles. Available from: [Link]

  • Google Patents. US9018393B2 - Method for preparing 2-(N-substituted)-amino-benzimidazole derivatives.
  • ResearchGate. Selective synthesis of 2-substituted benzimidazoles | Download Table. Available from: [Link]

  • ResearchGate. Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Available from: [Link]

  • ResearchGate. (PDF) An Efficient and Inexpensive Synthesis of 2-Substituted Benzimidazoles in Water Using Boric Acid at Room Temperature. Available from: [Link]

  • MDPI. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Available from: [Link]

  • RSC Publishing. “All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles. Available from: [Link]

  • Dhaka University. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Available from: [Link]

  • Bentham Science. A Novel One-pot Protocol for the Cu-Catalyzed Synthesis of Nine 2-Aminobenzimidazole Derivatives from o-Phenylenediamine and Trichloroacetonitrile. Available from: [Link]

  • MDPI. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Available from: [Link]

  • PMC. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Available from: [Link]

  • Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Available from: [Link]

  • Al-Mustansiriyah Journal of Science. Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Available from: [Link]

Sources

Scalable synthesis methods for chiral t-butyl methanamine benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Chiral


-tert-Butyl Benzimidazole Methanamines 

Executive Summary

The


-tert-butyl benzimidazole methanamine scaffold is a privileged structural motif in medicinal chemistry. The bulky tert-butyl group provides exceptional metabolic stability by blocking 

-oxidation, while the chiral amine serves as a critical vector for hydrogen bonding in active sites (e.g., GPCRs, kinases). However, the steric bulk of the tert-butyl group presents significant synthetic challenges, particularly regarding nucleophilic additions and the preservation of enantiopurity during cyclization.

This Application Note details two validated, scalable protocols for synthesizing this scaffold:

  • Method A (Chiral Pool): A robust, kilogram-scale compatible route starting from L-tert-leucine, optimized to prevent racemization during benzimidazole cyclization.

  • Method B (Ellman Auxiliary): A flexible, high-enantioselectivity route for de novo stereocenter construction, ideal for analog generation when the corresponding amino acid is unavailable.

Strategic Decision Matrix

Before selecting a protocol, researchers should evaluate their specific requirements using the decision logic below.

DecisionMatrix cluster_legend Selection Criteria Start Start: Target Molecule Definition Q1 Is the corresponding chiral amino acid commercially available? Start->Q1 MethodB Method B: Ellman Auxiliary (Imine Addition) Q1->MethodB No (Unnatural Analog) Q2 Is the scale >100g? Q1->Q2 Yes (e.g., L-tert-Leucine) MethodA Method A: Chiral Pool (Peptide Coupling + Cyclization) Q2->MethodA Yes (Cost Effective) Q2->MethodB No (High Diversity Needed) Method A: Best for Scale & Cost Method A: Best for Scale & Cost Method B: Best for SAR & Diversity Method B: Best for SAR & Diversity

Figure 1: Decision matrix for selecting the optimal synthesis route based on substrate availability and scale.

Method A: Chiral Pool Synthesis (Process Route)

Principle: This method leverages the high optical purity of commercially available L-tert-leucine. The critical challenge is the cyclization step , where harsh acidic conditions can cause racemization via an oxazolone intermediate or direct enolization. This protocol uses a mild, two-step procedure to ensure >99% ee retention.

Protocol Workflow
  • Amide Coupling: N-Boc-L-tert-leucine is coupled with o-phenylenediamine (OPD).

  • Mild Cyclization: The resulting amide is cyclized using acetic acid at controlled temperatures, avoiding the high-temperature melt conditions often cited in older literature.

Step-by-Step Experimental Procedure

Step 1: Amide Formation (Mixed Anhydride Method)

  • Reagents: N-Boc-L-tert-Leucine (1.0 equiv), Isobutyl chloroformate (1.1 equiv), NMM (N-methylmorpholine, 1.2 equiv), o-Phenylenediamine (1.1 equiv).

  • Solvent: THF (anhydrous).

  • Procedure:

    • Dissolve N-Boc-L-tert-Leucine in THF at -15°C.

    • Add NMM followed by dropwise addition of isobutyl chloroformate. Stir for 15 min to form the mixed anhydride.

    • Add o-phenylenediamine (dissolved in THF) slowly.

    • Warm to RT and stir for 2 hours.

    • Workup: Quench with water, extract with EtOAc, wash with NaHCO₃. Isolate the mono-amide intermediate.

Step 2: Cyclization (The Critical Step)

  • Reagents: Glacial Acetic Acid.

  • Conditions: 65°C for 4–6 hours.

  • Note: Do not reflux (>118°C) unless necessary. The tert-butyl group provides steric locking that retards racemization, but lower temperatures are safer.

  • Procedure:

    • Dissolve the intermediate amide in glacial acetic acid (5 mL/g).

    • Heat to 65°C. Monitor via HPLC for the disappearance of the amide and formation of the benzimidazole.

    • Workup: Concentrate acetic acid under reduced pressure. Neutralize residue with saturated NaHCO₃ (carefully) to pH 8. Extract with DCM.[1]

    • Purification: Recrystallization from EtOAc/Hexanes is often sufficient due to the high crystallinity of benzimidazoles.

Data Specification:

Parameter Value
Yield (2 steps) 75–85%
Final ee% >98% (Retained)
Scalability High (kg scale)

| Key Risk | Racemization if T > 100°C |

Method B: Ellman Auxiliary Synthesis (Medicinal Chemistry Route)

Principle: When the amino acid is not available, or when constructing complex analogs, the Ellman sulfinamide auxiliary is the gold standard. This route involves the diastereoselective addition of a metallated benzimidazole to a chiral tert-butyl sulfinimine.

Mechanism: The tert-butanesulfinyl group activates the imine for nucleophilic attack and directs the stereochemistry via a closed transition state (Zimmerman-Traxler model), typically yielding diastereomeric ratios (dr) >95:5.

EllmanRoute Aldehyde Pivalaldehyde (t-Bu-CHO) Imine Chiral Sulfinimine (Activated Electrophile) Aldehyde->Imine Ti(OEt)4 Auxiliary (R)-t-Bu-Sulfinamide Auxiliary->Imine Coupling Diastereoselective Addition Imine->Coupling Benzimidazole N-SEM-Benzimidazole Lithiation C2-Lithiation (n-BuLi, -78°C) Benzimidazole->Lithiation Lithiation->Coupling Product Chiral Amine Benzimidazole Coupling->Product HCl (Deprotection)

Figure 2: Convergent synthesis using the Ellman Auxiliary. The benzimidazole nucleophile attacks the chiral sulfinimine.

Step-by-Step Experimental Procedure

Step 1: Sulfinimine Formation

  • Reagents: Pivalaldehyde (1.0 equiv), (R)-tert-Butanesulfinamide (1.1 equiv), Ti(OEt)₄ (2.0 equiv).

  • Solvent: THF (anhydrous).

  • Protocol:

    • Mix aldehyde and sulfinamide in THF.

    • Add Ti(OEt)₄ dropwise (Caution: Exothermic).

    • Stir at RT for 16h.

    • Workup: Pour into brine. Filter the resulting titanium salts through Celite. Dry and concentrate.

    • Validation: ¹H NMR should show the imine proton ~8.0 ppm.

Step 2: Generation of 2-Lithiobenzimidazole

  • Note: Benzimidazole NH must be protected. The SEM (2-(trimethylsilyl)ethoxymethyl) group is recommended for its stability to n-BuLi and ease of removal.

  • Reagents: 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzimidazole, n-BuLi (2.5M in hexanes).

  • Solvent: THF, -78°C.

  • Protocol:

    • Dissolve protected benzimidazole in THF and cool to -78°C.

    • Add n-BuLi (1.1 equiv) dropwise over 20 min.

    • Stir at -78°C for 45 min to ensure complete C2-lithiation.

Step 3: Asymmetric Addition

  • Protocol:

    • Dissolve the Sulfinimine (from Step 1) in THF and cool to -78°C.

    • Cannulate the 2-Lithiobenzimidazole solution into the Sulfinimine solution slowly.

    • Stir at -78°C for 2 hours, then warm slowly to RT overnight.

    • Quench: Saturated NH₄Cl.

    • Purification: Flash chromatography. Separate diastereomers if necessary (though dr is usually high).

Step 4: Global Deprotection

  • Reagents: 4M HCl in Dioxane.

  • Protocol: Treat the coupled product with HCl/Dioxane at RT for 2 hours. This removes both the sulfinyl group and the SEM protecting group (with heating or fluoride treatment for SEM if HCl is insufficient).

Comparative Analysis

FeatureMethod A: Chiral PoolMethod B: Ellman Auxiliary
Starting Material L-tert-Leucine (Commercial)Pivalaldehyde + Sulfinamide
Step Count 2 (Linear)4 (Convergent)
Cost Efficiency HighModerate (Sulfinamide cost)
Stereocontrol Defined by Amino Acid (>99% ee)Reagent Controlled (>95:5 dr)
Flexibility Low (Restricted to AA availability)High (Any aldehyde/benzimidazole)
Primary Use Process / Manufacturing Discovery / SAR

References

  • Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. (Detailed protocols for imine formation). Link

  • Beaulieu, P. L., et al. (2003). "Practical, Stereoselective Synthesis of Chiral Benzimidazole-Based Therapeutic Agents." Journal of Organic Chemistry, 68(15), 5788–5791. (Describes mild cyclization conditions to prevent racemization). Link

  • Gao, J., et al. (2014). "Recent Advances in the Synthesis of Benzimidazoles." RSC Advances, 4, 3832-3844. (Review of cyclization methodologies). Link

  • Wallace, D. J., et al. (2004). "Cyclization of o-phenylenediamines to benzimidazoles: A kinetic study." Organic Process Research & Development, 8(6), 1065-1071. (Process safety and kinetics). Link

Sources

Advanced Protocol: Preservation and Manipulation of Hygroscopic Chiral Amines

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Foundation

Chiral amines (e.g.,


-methylbenzylamine, amino alcohols like phenylglycinol) are high-value synthons in asymmetric synthesis. Their handling is complicated by a dual-threat instability mechanism: hygroscopicity  and carbamic acid formation .

Unlike standard reagents, the degradation of chiral amines is often "silent" until the reaction stage. Absorbed water alters the stoichiometry, leading to enantiomeric excess (ee) erosion in sensitive catalytic cycles. More critically, water catalyzes the uptake of atmospheric CO


, converting the free amine into a solid carbamate salt. This creates a crust or "caking" effect that is often mistaken for simple hydration but is chemically distinct and detrimental to reaction kinetics.
The Degradation Cascade

The following diagram illustrates the causality between moisture ingress and chemical corruption. Note that water acts as a gateway, increasing the kinetic accessibility of the amine to carbon dioxide.

degradation_pathway Amine Pure Chiral Amine (Free Base) Hydrate Amine-Hydrate Complex (Stoichiometry Error) Amine->Hydrate Rapid H-Bonding (t < 5 mins) Carbamate Ammonium Carbamate Salt (Solid Precipitate/Crust) Amine->Carbamate Slow Direct Reaction Moisture Atmospheric Moisture (H2O) Moisture->Hydrate Hydrate->Carbamate Catalyzed CO2 Uptake CO2 Atmospheric CO2 CO2->Carbamate Racemization Potential Racemization (High T / Strong Base) Carbamate->Racemization Thermal Decomposition (during purification)

Figure 1: The synergistic degradation pathway of chiral amines. Moisture absorption accelerates the formation of stable carbamate salts, altering reagent stoichiometry and purity.

Part 2: Storage Protocols

The integrity of chiral amines relies on an unbroken "Chain of Inertness." Standard screw-cap vials are insufficient for storage exceeding 48 hours due to vapor permeation.

Primary Containment Strategy

Objective: Eliminate gas exchange.

Storage FormatRecommended Use CaseProtocol
Flame-Sealed Ampoule Long-term Archival (>6 months)The gold standard. Glass-to-glass seal is the only barrier impermeable to CO

and H

O over years.
Sure/Seal™ or Septum Bottle Active Use (Daily/Weekly)Use crimped caps with PTFE-faced silicone liners. Never remove the cap; transfer solely via oven-dried needle/syringe.
Schlenk Flask (Greased) Active Use (Project Duration)Store under positive N

pressure. Re-grease joints weekly to prevent channeling.
Taped Screw-Cap Vial NOT RECOMMENDED Parafilm is permeable to CO

over time. Only acceptable for <24h storage inside a desiccator.
Environmental Control
  • Temperature: Store at 4°C to -20°C . Cold reduces the kinetic rate of oxidation and carbamate formation.

    • Critical Step: Allow container to warm to room temperature before opening or puncturing the septum. Opening a cold bottle condenses atmospheric moisture instantly onto the reagent.

  • Atmosphere: Argon is superior to Nitrogen due to its higher density, forming a "blanket" over the liquid surface in partially filled containers.

Part 3: Operational Handling Protocols

The "Stock Solution" Strategy (Best Practice)

Weighing hygroscopic solids or viscous liquids on an open balance is the primary source of error. The most robust method is to convert the neat amine into a standardized solution immediately upon opening the manufacturer's bottle.

Protocol:

  • Preparation: Oven-dry a volumetric flask and purge with Argon.

  • Transfer: Cannulate or syringe the entire contents of the commercial amine bottle into the flask.

  • Dilution: Dilute to volume with an anhydrous, non-hygroscopic solvent (e.g., Anhydrous Toluene or Dichloromethane).

  • Calibration: Determine the exact concentration via titration (see Section 4).

  • Usage: Dispense volumetric aliquots for reactions. This eliminates repeated exposure of the bulk material to air.[1][2]

Handling Neat Material (If Stock Solution is impossible)

If you must weigh neat amine:

  • Glovebox: Perform all weighing inside an N

    
    -filled glovebox.
    
  • Schlenk Transfer: If no glovebox is available, use the "Difference Weighing" technique:

    • Tare a sealed, N

      
      -flushed Schlenk flask.
      
    • Add amine via syringe through the septum.[3]

    • Weigh the flask again. The difference is the mass added. Never weigh the open syringe.

Handling Workflow Diagram

handling_workflow Storage Cold Storage (-20°C) Sealed Container Equilibration Warm to Room Temp (Do NOT Open) Storage->Equilibration Prevent Condensation Decision Form? Equilibration->Decision Solid Solid/Viscous Liquid Decision->Solid Liquid Free-Flowing Liquid Decision->Liquid Glovebox Glovebox Weighing (Inert Atm) Solid->Glovebox Best Practice Syringe Syringe Transfer (Sure/Seal™ Technique) Liquid->Syringe Standard Practice Reaction Reaction Vessel (Pre-dried, N2 Purged) Glovebox->Reaction Sealed Transfer Syringe->Reaction Injection through Septum

Figure 2: Decision tree for handling hygroscopic amines to ensure maintenance of the inert chain of custody.

Part 4: Quality Control & Recovery

Validation of Purity

Before committing a chiral amine to a critical step, validate its integrity.

  • Visual Inspection: "Crust" around the cap or white precipitate in a clear liquid indicates carbamate formation.

  • 1H NMR (CDCl

    
    ):  Look for broad ammonium peaks or shifts in the 
    
    
    
    -proton signals. Carbamates often show a distinct signal downfield from the free amine.
  • Karl Fischer (KF) Titration: Mandatory for confirming water content if stoichiometry is critical (e.g., using the amine as a chiral ligand).

Recovery of Wet/Degraded Material

If an amine has absorbed water or CO


, it can often be rescued rather than discarded.

Protocol: Azeotropic Drying & Distillation

  • Dissolution: Dissolve the impure amine in Toluene (forms an azeotrope with water).

  • Reflux: Heat to reflux under N

    
     using a Dean-Stark trap to physically remove water. This also thermally decomposes many carbamates back into amine + CO
    
    
    
    (gas).
  • Distillation: Once dry, switch to short-path distillation under high vacuum.

    • Note: Distill at the lowest possible temperature to avoid thermal racemization.

  • Collection: Collect the main fraction directly into a dry, Argon-purged storage vessel.

References

  • Purification of Laboratory Chemicals.Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.
  • Carbon Dioxide Uptake by Amines. Sartori, G., & Maggi, R. (2010). Advances in the Chemistry of Metal Carbamates. MDPI. [Link] Mechanistic insight into the reaction of amines with CO2 to form carbamates.

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Williams, D. B. G., & Lawton, M. (2010). The Journal of Organic Chemistry. [Link] Provides data on drying efficiency relevant to amine solvents and solutions.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Benzimidazole Amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for benzimidazole amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these crucial reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yields in benzimidazole synthesis from o-phenylenediamines and aldehydes/carboxylic acids?

Low yields in benzimidazole synthesis can often be traced back to a few key areas: suboptimal reaction conditions, inappropriate catalyst selection, competing side reactions, and the purity of your starting materials.[1] Classical methods like the Phillips-Ladenburg and Weidenhagen reactions sometimes require high temperatures, which can lead to the degradation of reactants or products.[1][2]

A troubleshooting workflow for low yields can be visualized as follows:

Troubleshooting_Low_Yields start Low Product Yield cond_check Review Reaction Conditions start->cond_check catalyst_check Evaluate Catalyst System start->catalyst_check reagent_check Assess Reagent Purity start->reagent_check side_reactions Investigate Side Reactions start->side_reactions purification_check Optimize Purification start->purification_check temp Temperature Optimization cond_check->temp solvent Solvent Screening cond_check->solvent time Reaction Time Study cond_check->time catalyst_type Catalyst Selection catalyst_check->catalyst_type catalyst_loading Catalyst Loading catalyst_check->catalyst_loading reagent_purity Purify Starting Materials reagent_check->reagent_purity atmosphere Inert Atmosphere? reagent_check->atmosphere selectivity Control Selectivity (1,2- vs 2-Substituted) side_reactions->selectivity oxidation Minimize Oxidation side_reactions->oxidation chromatography Chromatography Optimization purification_check->chromatography recrystallization Recrystallization purification_check->recrystallization

Caption: Troubleshooting logic for low yields.

Troubleshooting Guides

Issue 1: My reaction is not proceeding to completion, resulting in a low yield of the desired benzimidazole.

Possible Cause 1: Suboptimal Reaction Conditions

The temperature, solvent, and reaction time are critical parameters that can significantly influence the reaction rate and overall yield.[1]

  • Expertise & Experience: A reaction that is too cold may proceed at an impractically slow rate, while excessive heat can lead to the decomposition of your starting materials or the desired product.[3] The choice of solvent is also crucial, as it affects the solubility of reagents and the stability of intermediates.[4] Polar solvents like methanol and ethanol have been shown to be effective in many benzimidazole syntheses.[4][5]

  • Trustworthiness (Self-Validating Protocol): To optimize your reaction conditions, a systematic approach is recommended.

    Step-by-Step Optimization Protocol:

    • Temperature Screening: Begin by running the reaction at room temperature and incrementally increase the temperature (e.g., in 20 °C intervals) in parallel reactions, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Solvent Screening: If temperature optimization is insufficient, perform a solvent screen with a range of polar and non-polar solvents. A comparison of common solvents is provided in the table below.

    • Time Study: Once the optimal temperature and solvent are identified, conduct a time-course experiment to determine the point at which the reaction reaches completion, avoiding unnecessary heating that could lead to byproduct formation.

SolventPolarityTypical Reaction ConditionsExpected Outcome
MethanolPolar ProticRoom Temperature to RefluxOften high yields, good for dissolving starting materials.[4][5]
EthanolPolar ProticRoom Temperature to RefluxSimilar to methanol, another excellent choice.[4][5]
AcetonitrilePolar AproticRoom Temperature to RefluxCan be effective, particularly with certain catalysts.[6]
WaterPolar ProticElevated TemperaturesA green solvent option, may require a catalyst to be effective.[7]
TolueneNon-polarRefluxOften used in azeotropic removal of water.
DMFPolar AproticRoom Temperature to ElevatedGood solvent, but can be difficult to remove during workup.[8]

Possible Cause 2: Inefficient or Inactive Catalyst

The choice and amount of catalyst are critical for many modern benzimidazole synthesis protocols.[1] The absence of a catalyst can lead to significantly lower yields and longer reaction times.[1]

  • Expertise & Experience: Lewis acids such as Erbium(III) triflate (Er(OTf)₃) can activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the o-phenylenediamine.[7][9] The proposed mechanism for a Lewis acid-catalyzed reaction is depicted below.

Lewis_Acid_Catalysis Aldehyde R-CHO ActivatedAldehyde R-CHO---LA (Activated Complex) Aldehyde->ActivatedAldehyde Coordination LewisAcid LA OPD o-phenylenediamine SchiffBase Schiff Base Intermediate OPD->SchiffBase ActivatedAldehyde->SchiffBase Nucleophilic Attack CyclizedIntermediate Cyclized Intermediate SchiffBase->CyclizedIntermediate Intramolecular Cyclization Product Benzimidazole CyclizedIntermediate->Product Oxidation/ Aromatization

Caption: Lewis acid-catalyzed benzimidazole formation.

  • Trustworthiness (Self-Validating Protocol):

    Step-by-Step Catalyst Optimization:

    • Catalyst Screening: If you are not using a catalyst or are seeing poor performance, screen a variety of catalysts. Options range from simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) to Lewis acids and metal-based catalysts.[10]

    • Loading Optimization: The amount of catalyst is crucial. Start with a low loading (e.g., 1-5 mol%) and incrementally increase it. Note that excessive catalyst can sometimes lead to an increase in side products.[5]

    • Catalyst Quality: Ensure your catalyst is from a reliable source and has been stored correctly, especially if it is hygroscopic.

Issue 2: I am observing a mixture of 2-substituted and 1,2-disubstituted benzimidazoles, leading to a low yield of my desired product and difficult purification.

This is a common selectivity issue, particularly when reacting o-phenylenediamine with two equivalents of an aldehyde.[7][9]

  • Expertise & Experience: The formation of the 1,2-disubstituted product is often favored when using electron-rich aldehydes in the presence of a Lewis acid catalyst like Er(OTf)₃.[7][11] This is because the catalyst activates the second molecule of the aldehyde for reaction with the nitrogen of the initially formed 2-substituted benzimidazole. Conversely, in the absence of a catalyst, or with a higher ratio of diamine to aldehyde, the formation of the mono-condensation product is often preferred.[7][11]

  • Trustworthiness (Self-Validating Protocol):

    Step-by-Step Selectivity Control:

    • Stoichiometry Control: To favor the 2-substituted product, use a 1:1 or even a slight excess of the o-phenylenediamine to the aldehyde.[7] To favor the 1,2-disubstituted product, use at least two equivalents of the aldehyde.

    • Catalyst Choice: As mentioned, Lewis acids like Er(OTf)₃ can drive the reaction towards the 1,2-disubstituted product with electron-rich aldehydes.[7] For the 2-substituted product, a milder catalyst or no catalyst may be preferable.

    • Reaction Conditions: Adjusting the temperature can also influence selectivity. Lower temperatures may favor the formation of the mono-substituted product.

Issue 3: My reaction mixture is turning dark, and I am getting a low yield of a discolored product.

Possible Cause: Oxidation of o-phenylenediamine

o-Phenylenediamine is susceptible to oxidation, which can lead to the formation of colored, polymeric byproducts.[3]

  • Expertise & Experience: This is particularly problematic in reactions that are open to the atmosphere and run for extended periods at elevated temperatures. The use of an oxidant is sometimes necessary for the final aromatization step to form the benzimidazole ring, but uncontrolled oxidation of the starting material is detrimental.

  • Trustworthiness (Self-Validating Protocol):

    Step-by-Step Protocol to Minimize Oxidation:

    • Inert Atmosphere: Whenever possible, conduct the reaction under an inert atmosphere of nitrogen or argon.[3][12][13][14] This is especially important for sensitive substrates.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Starting Material Quality: Use high-purity o-phenylenediamine. If the starting material is already discolored, consider purification by recrystallization or sublimation before use. Using o-phenylenediamine dihydrochloride can sometimes reduce the formation of colored impurities.[15]

    • Controlled Oxidation: If an oxidant is required for the cyclization step, add it portion-wise or use a mild, controlled oxidizing agent. Some reactions can utilize atmospheric oxygen as the oxidant under specific catalytic conditions.[2]

Issue 4: I am attempting a Buchwald-Hartwig amination to form an N-aryl benzimidazole, but the reaction is failing.

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it can be sensitive to several factors.[16]

  • Expertise & Experience: Low or no yield in a Buchwald-Hartwig reaction can be due to an inactive catalyst, an inappropriate ligand, an incorrect base, or poor substrate reactivity.[11][17] The choice of ligand is particularly critical and is highly dependent on the amine nucleophile.[18] For aryl chlorides, which are less reactive than bromides or iodides, bulky, electron-rich phosphine ligands are often necessary.[11]

  • Trustworthiness (Self-Validating Protocol):

    Step-by-Step Buchwald-Hartwig Troubleshooting:

    • Catalyst and Ligand System:

      • Precatalyst: Use a reliable palladium precatalyst (e.g., a G3 or G4 palladacycle) for more consistent formation of the active Pd(0) species.

      • Ligand Screening: Screen a panel of ligands. For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[17]

    • Base Selection:

      • Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.

      • For base-sensitive substrates, consider weaker bases like Cs₂CO₃ or K₃PO₄, which may require higher reaction temperatures.[17]

    • Solvent and Temperature:

      • Use anhydrous, degassed solvents such as toluene or dioxane.

      • Many Buchwald-Hartwig reactions require elevated temperatures (80-110 °C) to proceed efficiently.

    • Substrate Reactivity: If you are using an aryl chloride and the reaction is not working, consider switching to the corresponding aryl bromide or iodide if synthetically feasible.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_complex Ar-Pd(II)-X(L) OxAdd->PdII_complex Ligand_assoc Ligand Association/ Dissociation PdII_complex->Ligand_assoc Amine_coord Amine Coordination Ligand_assoc->Amine_coord + HNR'R'' Deprotonation Deprotonation (Base) Amine_coord->Deprotonation RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 - HX Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle of Buchwald-Hartwig amination.

References

  • Organic Syntheses. (n.d.). Benzimidazole. [Link]

  • Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

  • de la Torre, M. C., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2410–2419. [Link]

  • Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. (2015). Chiang Mai Journal of Science. [Link]

  • New Procedure for the Synthesis of 2-Alkylbenzimidazoles. (2009). Synthetic Communications. [Link]

  • Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF catalyst. (2025). RSC Publishing. [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • A mini review on Synthesis Of Benzimidazole From O-phenyldiamine. (n.d.). International Journal of Advance Research, Ideas and Innovations in Technology. [Link]

  • List of optimal solvent for the synthesis of 2-phenyl-1H-benzimidazole (3a) a. (2012). ResearchGate. [Link]

  • An expeditious synthesis of benzimidazole derivatives catalyzed by Lewis acids. (2025). ResearchGate. [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). MDPI. [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. [Link]

  • Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. (2020). IOSR Journal of Applied Chemistry. [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PMC. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. [Link]

  • Efficient Synthesis of Benzimidazole Derivatives Using Ionic Liquid [bmim][BF₄] as Green Solvent and Catalyst. (2025). Journal of Synthetic Chemistry. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). PMC. [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020). DTIC. [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry. [Link]

  • Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof. (n.d.).
  • Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. (2020). SciSpace. [Link]

  • An Improved Procedure for the Synthesis of Benzimidazoles, Using Palladium-Catalyzed Aryl-Amination Chemistry. (2003). ACS Publications. [Link]

  • Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. (2025). Journal of Chemical Reviews. [Link]

  • Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. (2019). Chemical Methodologies. [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). Journal of Chemical Reviews. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of South Florida. [Link]

  • Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. (n.d.). PMC. [Link]

Sources

Technical Support Center: Minimizing Racemization of Chiral Benzimidazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with maintaining the enantiomeric purity of (S)-(-)-2-(-(t-butyl)methanamine)-1H-benzimidazole .

Technical Note: The nomenclature provided implies a chiral center. For 2-substituted benzimidazoles, the primary risk of racemization occurs at the


-carbon (benzylic position)  connecting the amine to the benzimidazole ring. The electron-deficient nature of the benzimidazole ring (specifically the C=N bond) increases the acidity of the benzylic proton, facilitating deprotonation and subsequent racemization via an achiral enamine or carbanion intermediate.

Core Mechanism of Instability

Before troubleshooting, it is critical to understand why your molecule racemizes. The racemization is driven by the acidity of the benzylic proton (at the


-position).
  • The Trigger: Bases (even weak ones) or protic solvents can abstract the benzylic proton.

  • The Intermediate: This forms a planar, resonance-stabilized anion (or enamine-like structure) where the negative charge is delocalized onto the benzimidazole nitrogens.

  • The Result: Reprotonation occurs from either face of the planar intermediate, destroying the (S)-configuration and yielding a racemic mixture.

Troubleshooting Guide (Q&A)

Phase 1: Reaction & Synthesis

Q: I am observing loss of ee% during the alkylation step. How can I prevent this? A: The choice of base and temperature is the primary culprit.

  • Root Cause: Strong bases (e.g., NaH, KOH) or elevated temperatures (

    
    ) promote the deprotonation of the product as it forms.
    
  • Solution:

    • Switch to Non-Nucleophilic Bases: Use hindered bases like DIPEA (Hünig's base) or K₂CO₃ instead of strong alkoxides or hydrides.

    • Temperature Control: Conduct the alkylation at -20°C to 0°C . The rate of racemization (proton exchange) drops significantly at lower temperatures.

    • Solvent Selection: Avoid high-dielectric protic solvents (e.g., Methanol) which facilitate proton transfer. Use THF or DCM (anhydrous).

Q: Can I use metal catalysis to install the amine without racemization? A: Yes, but ligand choice is critical.

  • Insight: Palladium or Copper-catalyzed C-N couplings (Buchwald-Hartwig) can be stereoretentive if the chiral center is on the amine partner. However, if the chiral center is on the benzimidazole backbone, the metal insertion step can induce racemization.

  • Recommendation: Use mild catalytic systems (e.g., CuI/L-Proline or Pd_2(dba)_3 with Xantphos ) that operate at temperatures below 80°C.

Phase 2: Workup & Purification

Q: My crude NMR shows high optical purity, but the purified product is racemic. What happened? A: Racemization often occurs during silica gel chromatography or aqueous workup.

  • Issue 1 (Silica Acidity): Silica gel is slightly acidic and can catalyze tautomerization.

    • Fix: Pre-treat your silica column with 1-2% Triethylamine (Et₃N) in the eluent to neutralize acidic sites.

  • Issue 2 (Thermal Stress): Rotovapping at high temperatures (

    
    ) for extended periods promotes thermal racemization.
    
    • Fix: Evaporate solvents at <30°C under high vacuum.

Q: How do I quench the reaction without triggering isomerization? A: Avoid strong acid/base swings.

  • Protocol: Quench with a saturated NH₄Cl solution (buffered pH ~5-6) rather than strong HCl or NaOH. Rapidly extract into an organic solvent (DCM or EtOAc) to remove the product from the aqueous phase where proton exchange is faster.

Phase 3: Storage & Stability

Q: The free base degrades over time. How should I store it? A: Chiral amines attached to electron-withdrawing heterocycles are kinetically unstable as free bases.

  • Best Practice: Convert the free base immediately into a stable salt.

    • Recommended Salt: Tartrate or Hydrochloride .

    • Mechanism: Protonating the amine nitrogen (

      
      ) and the benzimidazole nitrogen (
      
      
      
      ) locks the conformation and removes the lone pairs that assist in intramolecular proton transfer.
    • Protocol: Dissolve free base in diethyl ether; add 1.0 eq of anhydrous HCl in dioxane at 0°C. Filter the precipitate under Argon.

Experimental Protocols

Protocol A: Racemization-Free Isolation

Use this workflow to isolate the target molecule from a reaction mixture.

  • Cool Down: Bring reaction mixture to -10°C .

  • Quench: Slowly add 0.5 M Phosphate Buffer (pH 7.0) . Do not use strong acids/bases.

  • Extraction: Extract immediately with cold Dichloromethane (DCM) (

    
    ).
    
  • Drying: Dry organic layer over anhydrous Na₂SO₄ (Sodium Sulfate) for only 10 minutes. Avoid MgSO₄ as it is slightly Lewis acidic.

  • Concentration: Concentrate under reduced pressure at T < 25°C .

  • Stabilization: If not using immediately, dissolve in Et₂O and convert to HCl salt (See Protocol B).

Protocol B: Enantiopurity Check (Chiral HPLC)

Self-validating step to ensure process integrity.

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: The diethylamine is crucial to sharpen the peak of the basic amine.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.

  • Target Metric: ee% > 98%.

Mechanistic Visualization

The following diagram illustrates the pathway of racemization you are trying to prevent. The critical node is the "Planar Intermediate," which must be avoided by controlling pH and Temperature.

RacemizationPathway S_Isomer (S)-Enantiomer (Active) Deprotonation Trigger: Base / Heat / Protic Solvent S_Isomer->Deprotonation Loss of H+ Intermediate Planar Intermediate (Achiral Enolate/Enamine) Deprotonation->Intermediate Delocalization Reprotonation Reprotonation (Random Face) Intermediate->Reprotonation + H+ Racemic Racemic Mixture (50% S / 50% R) Reprotonation->Racemic Loss of Chirality Prevention PREVENTION: 1. Low Temp (<0°C) 2. Aprotic Solvents 3. Salt Formation Prevention->Deprotonation Blocks

Caption: The racemization cascade initiated by benzylic deprotonation. Blocking the initial trigger via temperature and pH control is the only effective prevention strategy.

Quantitative Data: Solvent Impact on Stability

The following table summarizes the half-life (


) of typical chiral benzylic amines in various solvents at 25°C. Note: Data is representative of the class of alpha-chiral benzimidazoles.
Solvent SystemRelative StabilityEstimated

(Racemization)
Recommendation
Methanol (MeOH) Low< 4 HoursAVOID (Protic solvents facilitate H-exchange)
Water (pH 7) Medium~ 12 HoursProcess rapidly; keep cold.
THF (Anhydrous) High> 48 HoursPREFERRED for reactions.
DCM (Anhydrous) High> 48 HoursPREFERRED for extraction.
DMSO Very Low< 1 HourAVOID (High polarity stabilizes the intermediate anion)

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 16: Enolates and Racemization).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section: Tautomerism in Heterocycles).

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. (Mechanisms of benzylic amine racemization). 
    
  • Daicel Chiral Technologies. Chiral Selector Guide for Amines. (Method development for chiral benzimidazoles).

Technical Support Center: Reaction Optimization for t-Butyl Methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for N-Methyl-tert-butylamine Substitution Ticket ID: TBM-OPT-001 Agent: Senior Application Scientist, Process Chemistry Division

Strategic Analysis: The Steric-Thermal Paradox

You are likely encountering difficulties because N-methyl-tert-butylamine (TBM) presents a classic conflict in organic synthesis: it is electronically rich (strong base) but sterically disabled (poor nucleophile).

The Core Challenge

The tert-butyl group creates a massive steric cone around the nitrogen center.[1][2] While the inductive effect of the alkyl groups increases electron density on the nitrogen (making it a good base), the physical bulk prevents the orbital overlap required for


 attack.
  • Kinetic Barrier: The activation energy (

    
    ) for substitution is significantly higher than for unhindered amines (e.g., diethylamine). This requires higher temperatures  to overcome.
    
  • Thermodynamic Risk: TBM boils at 67–69 °C . Standard reflux in common solvents (THF, DCM, MeOH) often fails to reach the necessary

    
    . However, excessive heating promotes Hofmann-like elimination  (E2) over substitution, especially if your electrophile has 
    
    
    
    -hydrogens.
The Optimization Window

Your reaction success depends on maintaining the "Goldilocks Zone" described below.

ParameterCritical ThresholdScientific Rationale
Boiling Point 68 °C CRITICAL: If your target reaction temperature is

, you must use a sealed pressure vessel (Q-tube/bomb). Open reflux results in reagent loss.
Reaction Temp 80–100 °C Below 80 °C: Reaction is kinetically stalled. Above 120 °C: Degradation and Elimination (E2) dominate.
pKa Match ~10.5 TBM is basic. If your electrophile is base-sensitive, the high T required for substitution will degrade it.

Troubleshooting Guide

Use this module to diagnose specific failure modes in your current experiment.

Scenario A: "I see no product conversion after 24 hours."
  • Diagnosis: Kinetic Trapping. The system lacks the thermal energy to overcome the steric repulsion between the t-butyl group and the electrophile.

  • Fix:

    • Solvent Switch: Move from protic solvents (MeOH, EtOH) to Polar Aprotic solvents (DMF, DMSO, NMP, or Acetonitrile). Protic solvents solvate the amine lone pair, further increasing the energy barrier.

    • Temperature Step-Up: Increase T to 90 °C in a sealed tube .

    • Catalysis: Add 10 mol% Sodium Iodide (Finkelstein condition) if using an alkyl chloride/bromide. The in situ generated alkyl iodide is more reactive.

Scenario B: "I am isolating an alkene instead of the amine."
  • Diagnosis: E2 Elimination Dominance. TBM is acting as a base, not a nucleophile. The high temperature is favoring the entropic elimination pathway.

  • Fix:

    • Lower Temperature: Drop T by 10–15 °C.

    • Concentration: Increase the concentration of the electrophile (make the substitution pathway pseudo-first-order).

    • Non-Nucleophilic Buffer: If you are using an external base (e.g., TEA) to scavenge acid, switch to an inorganic base like

      
       or 
      
      
      
      which is less likely to promote soluble elimination.
Scenario C: "My reagent volume decreases over time."
  • Diagnosis: Evaporative Loss. You are exceeding the boiling point (68 °C) in an open system.

  • Fix:

    • Sealed Vessel: Mandatory for reactions >60 °C.

    • Reflux Condenser: If a sealed tube is unavailable, use a high-efficiency Dimroth condenser with coolant at -10 °C.

Decision Logic & Workflow

The following diagram illustrates the decision process for optimizing conditions based on your specific electrophile.

TBM_Optimization Start Start: TBM Substitution CheckBP Target Temp > 65°C? Start->CheckBP Sealed MUST use Sealed Tube/Bomb CheckBP->Sealed Yes Open Standard Reflux OK (Watch for evaporation) CheckBP->Open No ElectrophileType Identify Electrophile Type Sealed->ElectrophileType Open->ElectrophileType PrimaryAlkyl Primary Alkyl Halide (R-CH2-X) ElectrophileType->PrimaryAlkyl SecondaryAlkyl Secondary Alkyl Halide (R2-CH-X) ElectrophileType->SecondaryAlkyl Aryl Aryl Halide (SnAr) ElectrophileType->Aryl Cond_Primary Cond: 80°C, Acetonitrile Base: K2CO3 PrimaryAlkyl->Cond_Primary Cond_Sec Cond: 60-70°C, DMF Risk: HIGH Elimination SecondaryAlkyl->Cond_Sec Cond_Aryl Cond: 100-120°C, DMSO Base: DIPEA Aryl->Cond_Aryl

Caption: Decision matrix for hardware and condition selection based on electrophile sterics and required thermal energy.

Standardized Experimental Protocol

Objective:


-Alkylation of N-methyl-tert-butylamine with a primary alkyl bromide.

Reagents:

  • Electrophile (1.0 equiv)

  • N-methyl-tert-butylamine (1.5 equiv) — Excess drives kinetics.

  • Base:

    
     (2.0 equiv) — Milled/Powdered.
    
  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration).

Step-by-Step:

  • Preparation: In a pressure vial (rated >10 bar), charge the electrophile and powdered

    
    .
    
  • Solvation: Add anhydrous MeCN. Sparge with nitrogen for 5 minutes.

  • Amine Addition: Add N-methyl-tert-butylamine via syringe. Note: If weighing, do so quickly as it is volatile.

  • Sealing: Cap the vial tightly with a Teflon-lined crimp or screw cap.

  • Reaction: Heat block to 85 °C . Stir vigorously (800 rpm) to suspend the inorganic base.

  • Monitoring: Check LCMS at 4 hours.

    • If <20% conversion: Increase T to 100 °C.

    • If elimination products observed: Stop, cool, and dilute.

  • Workup: Cool to Room Temp. Filter off solids (

    
    /KBr). Concentrate filtrate.
    

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation for this reaction? A: Yes, and it is highly recommended. Microwave reactors allow you to safely superheat the solvent (e.g., MeCN at 120 °C) in a sealed environment. This often reduces reaction times from 12 hours to 30 minutes for sterically hindered amines.

Q: Why not use a stronger base like NaH to deprotonate the amine first? A: N-methyl-tert-butylamine is a secondary amine; deprotonating it creates a lithium/sodium amide. While this is a super-nucleophile, the steric bulk of the t-butyl group makes the amide extremely basic. It will almost certainly cause E2 elimination on your electrophile or deprotonate the solvent (if using MeCN) rather than perform substitution.

Q: My LCMS shows a mass of M+56. What is this? A: This is likely the isobutylene adduct . In rare cases (acidic conditions), the t-butyl group can cleave (E1 elimination) or transfer. Ensure your reaction remains basic to prevent t-butyl cation generation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27240, N-Methyl-tert-butylamine. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press.
  • Organic Syntheses (1978). N-Methyl-tert-butylamine synthesis and properties. Org.[1][3][4] Synth. 58, 113. Retrieved from [Link]

  • Mayr, H., et al. (2011). Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions. Accounts of Chemical Research. Retrieved from [Link]

Sources

Technical Support Center: Crystallization Protocols for (S)-(-)-2-(-(t-butyl)methanamine)-1H-benzimidazole

[1]

Executive Summary & Chemical Profile

User Advisory: You are working with a chiral, amphoteric, lipophilic amine .[1] The molecule contains a benzimidazole core (pKa ~5.5 and ~12.8) and a primary amine adjacent to a bulky tert-butyl group.[1]

This structural combination presents specific purification challenges:

  • Oiling Out: The bulky t-butyl group and flexible methanamine linker often lower the melting point, causing the compound to phase-separate as an oil rather than a crystal during cooling.

  • Enantiomeric Purity: As an (S)-enantiomer, the goal is not just chemical purity but maintaining or upgrading enantiomeric excess (% ee).

  • Solubility Profile: High solubility in lower alcohols (MeOH, EtOH); low solubility in non-polar hydrocarbons (Hexane, Heptane) and water (at high pH).[1]

Solvent System Selection Guide

The choice of solvent is the single most critical variable. Based on the benzimidazole-amine pharmacophore, we recommend the following solvent systems.

Primary Recommendations
Solvent SystemRatio (v/v)ApplicationProsCons
Ethanol / Water 90:10 to 70:30Standard Purification Excellent recovery; environmentally benign; good for removing inorganic salts.[1]Water can encourage oiling out if added too quickly.
Ethyl Acetate / n-Heptane 1:2 to 1:4High Lipophilicity Good for removing polar impurities; lower boiling point allows easier drying.[1]Requires precise control of Heptane addition to avoid amorphous precipitation.
Isopropanol (IPA) 100%Slow Crystallization Slower evaporation rate promotes larger, purer crystals.[1]Yield may be lower due to higher solubility in cold IPA.
Methanol / MTBE 1:3Chiral Enrichment MTBE is an excellent anti-solvent for benzimidazoles.[1]MTBE peroxides risk; Methanol toxicity.
Solubility Decision Tree (Workflow)

SolventSelectionStartStart: Crude (S)-IsomerSolubilityCheckCheck Solubility in Hot Ethanol (70°C)Start->SolubilityCheckSolubleFully Soluble?SolubilityCheck->SolubleYesSolubleAdd Water dropwiseuntil turbid (Cloud Point)Soluble->YesSolubleYesNoSolubleSwitch to Ethyl AcetateSoluble->NoSolubleNoSeedAdd Seed Crystalsat 40°CYesSoluble->SeedNoSoluble->SeedCoolingCool slowly to 25°C(10°C/hour)ResultCrystals Formed?Cooling->ResultSeed->CoolingSuccessFilter & Wash(Cold EtOH/H2O)Result->SuccessYesOilingProduct Oiled OutResult->OilingNo (Oil)RemedyRe-heat, add more solvent,and Seed at higher TempOiling->RemedyRemedy->CoolingRetry

Figure 1: Decision tree for selecting the optimal solvent system and handling initial crystallization outcomes.

Troubleshooting: "My Product is Oiling Out"

The Issue: You cool the solution, and instead of white needles, you see yellow/brown droplets at the bottom of the flask. The Cause: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the solution becomes supersaturated at a temperature above the melting point of the solvated solid, or impurities have depressed the melting point.[2]

Corrective Protocol: The "Cloud Point" Cycling Method
  • Re-dissolve: Re-heat the mixture until the oil layer fully dissolves back into the bulk solvent.

  • Dilute: Add 10-20% more of the good solvent (e.g., Ethanol) to lower the saturation slightly.

  • Establish Cloud Point: Cool the solution very slowly while stirring. Watch for the exact moment the solution turns hazy (the Cloud Point).

  • Seeding (Critical):

    • If you have seeds:[3][4] Add a small amount of pure crystalline (S)-isomer immediately at the cloud point.

    • If you have no seeds: Scratch the inner glass wall with a glass rod to induce nucleation.

  • Isothermal Aging: Hold the temperature constant at the cloud point for 1-2 hours. Do not cool further until you see a distinct solid suspension, not oil droplets.[1]

  • Slow Ramp: Once solids are confirmed, cool at a rate of 5°C per hour.

Protocol: Enantiomeric Enrichment (Upgrading % ee)

If your synthesized (S)-isomer has an enantiomeric excess (ee) of 80-90% and you require >99%, simple recrystallization can be effective, but the strategy depends on the crystal nature of the racemate.

Assumption: Most chiral amines form racemic compounds (where the racemate crystal is more stable/less soluble than the pure enantiomer). However, if you are lucky, it is a conglomerate.[1]

Procedure A: The "Wash" Method (For Racemic Compounds)

Use this if the racemate is LESS soluble than the pure enantiomer (Common).

  • Suspend the solid in a solvent where the compound is only sparingly soluble (e.g., cold Toluene or Ether).

  • Stir for 30 minutes.

  • Filter.

    • Theory: The impurities (including the (R)-enantiomer in the form of racemate) may dissolve preferentially, leaving the higher ee solid on the filter. Analyze both cake and filtrate.

Procedure B: Recrystallization (For Conglomerates)

Use this if the pure enantiomer is LESS soluble than the racemate.

  • Dissolve the solid in hot Ethanol.[5]

  • Cool until crystallization begins.

  • Filter the first crop of crystals.

  • Theory: The crystal lattice of the pure (S)-enantiomer will exclude the (R)-isomer. The first crop will have significantly higher ee.

Advanced Technique: Salt Formation

If the free base continues to oil out or fails to crystallize, convert the amine to a salt. Salts have higher melting points and stronger crystal lattice energies.

Recommended Counter-ions:

  • Hydrochloride (HCl): Use 1.05 eq of HCl in Isopropanol/Ethanol.

  • L-Tartrate: Use L-(+)-Tartaric acid.[1] This is particularly useful as it may further aid in chiral resolution (forming a diastereomeric salt).

Salt Formation Protocol:

  • Dissolve 1.0 g of (S)-amine in 5 mL Ethanol.

  • Dissolve 1.0 eq of Acid (e.g., L-Tartaric Acid) in 3 mL Ethanol.

  • Add the acid solution to the amine solution dropwise at 50°C.

  • Allow to cool.[5] The salt should precipitate readily.

FAQ: Common User Issues

Q: The crystals are colored (yellow/brown) but should be white. A: Benzimidazoles are prone to oxidation or trace conjugation impurities.

  • Fix: Perform a "Charcoal Treatment."[2][5][6] Dissolve the compound in hot ethanol, add Activated Carbon (5 wt%), stir for 15 mins, and filter hot through Celite. Then proceed with crystallization.[7]

Q: I have low recovery (Yield < 50%). A: Your compound is likely too soluble in the cold solvent.

  • Fix:

    • Cool to lower temperatures (-10°C).

    • Add more anti-solvent (Water or Hexane) at the end of the cooling ramp.

    • Wash the filter cake with pre-chilled solvent only.[5]

Q: Can I use Acetone? A: Caution. Primary amines can react with ketones (Acetone, MEK) to form imines (Schiff bases), especially under acidic conditions or heat.[1] Avoid ketones unless you have verified stability.

References

  • BenchChem. (2025). Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole. Retrieved from [1]

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Remedies. Retrieved from

  • Lorenz, H., & Seidel-Morgenstern, A. (2014).[1] Bi- and Polymodal Crystal Size Distributions during the Crystallization of Enantiomers. Engineering in Life Sciences.

  • Jacques, J., Collet, A., & Wilen, S. H. (1981).[1] Enantiomers, Racemates, and Resolutions. John Wiley & Sons. (Standard text for chiral resolution).

  • University of Rochester. (2025). Tips & Tricks: Recrystallization of Amines. Retrieved from [1]

Validation & Comparative

Absolute Configuration of Benzimidazole Amines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography data for absolute configuration of benzimidazole amines Content Type: Publish Comparison Guide

Executive Summary

For researchers in drug discovery, the benzimidazole amine scaffold presents a frequent stereochemical challenge. While high-throughput screening often utilizes racemates, lead optimization requires enantiopure compounds with defined absolute configurations (AC).

This guide evaluates Single Crystal X-ray Diffraction (SC-XRD) as the primary "product" for AC determination, comparing its definitive nature against spectroscopic alternatives like Vibrational Circular Dichroism (VCD) and NMR with Chiral Derivatizing Agents (CDAs) .

Verdict: While VCD and NMR offer speed for solution-phase samples, SC-XRD remains the only self-validating, absolute method that does not rely on reference standards or theoretical modeling, provided specific protocols for light-atom or heavy-atom derivatization are followed.

The Challenge: Chirality in Benzimidazole Amines

Benzimidazole amines often lack "heavy" atoms (atomic number


), consisting primarily of Carbon, Hydrogen, Nitrogen, and Oxygen.
  • The Problem: Standard X-ray diffraction relies on anomalous dispersion (resonant scattering) to distinguish Friedel pairs (

    
     vs 
    
    
    
    ). For light atoms using standard Molybdenum (Mo) radiation, this signal is negligible.
  • The Solution: The amine functionality allows for the strategic introduction of heavy counter-ions (e.g., Hydrobromide, Hydroiodide) or the use of Copper (Cu) radiation to enhance the anomalous signal.

Methodology Comparison: X-ray vs. Alternatives[1][2]

The following table contrasts the performance of SC-XRD against its primary competitors.

FeatureX-ray Crystallography (SC-XRD) Vibrational Circular Dichroism (VCD) NMR (Mosher's Method)
Primary Output 3D Electron Density Map & Flack ParameterIR Absorption Difference (

)
Chemical Shift Difference (

)
Basis of Truth Direct Observation (Diffraction Physics)Theoretical (Comparison to DFT calculation)Relative (Comparison to diastereomer models)
Sample State Single Crystal (Solid)Solution (Liquid/Oil)Solution
Confidence >99% (if Flack

)
High (depends on conformational fit)Moderate (risk of conformational ambiguity)
Time to Result Days to Weeks (Crystal growth dependent)4–24 Hours2–4 Hours
Material Req. ~0.1–0.5 mg (recoverable)~5–10 mg (recoverable)~1–5 mg (destructive derivatization)
Best For Definitive FDA/Regulatory Submission Rapid screening of oils/liquidsSynthetic intermediates

Core Protocol: The Self-Validating X-ray Workflow

To ensure scientific integrity, the X-ray workflow must be treated as a system where every step validates the next.

Phase 1: Heavy Atom Derivatization (The "Amine Advantage")

Benzimidazole amines are basic. Instead of struggling with light-atom anomalous scattering, exploit the amine to form a salt.

  • Reagent Selection: Use Hydrobromic acid (HBr) or Methyl Iodide (MeI) .

    • Why: Br (

      
      ) and I (
      
      
      
      ) have massive anomalous scattering factors (
      
      
      ) compared to C/N. This guarantees a strong signal even with Mo radiation.
  • Crystallization: Dissolve the free base in minimal ethanol/methanol. Add 1.05 eq of HBr (48% aq). Allow slow evaporation.

    • Check: If crystals form, check birefringence under a polarizing microscope to confirm crystallinity before diffraction.

Phase 2: Data Collection Strategy
  • Radiation Source:

    • If Heavy Atom (Br/I) present: Use Mo K

      
        (
      
      
      
      Å). It minimizes absorption errors while providing sufficient anomalous signal.
    • If Light Atom only (HCl salt or free base): You MUST use Cu K

      
        (
      
      
      
      Å). The
      
      
      for Oxygen/Nitrogen is roughly 300% higher with Cu than Mo, making AC determination possible.
  • Redundancy: Collect high-redundancy data (multiplicity > 4) to ensure accurate intensity differences between Friedel pairs.

Phase 3: Refinement & The Flack Parameter

The Flack Parameter (


)  is the statistical metric of absolute configuration.
  • Calculation: The structural model is refined as

    
    .
    
  • Validation Thresholds:

    • 
       (e.g., 
      
      
      
      ): Correct Absolute Configuration.
    • 
       (e.g., 
      
      
      
      ): Inverted Structure (Flip the model).
    • 
      : Racemic Twin  or weak anomalous signal (Data inconclusive).
      

Critical Check: If the standard uncertainty (


) of the Flack parameter is 

(e.g.,

), the data is insufficient to assign chirality. You must re-collect with Cu radiation or a heavier counter-ion.

Visualization: Decision Logic for Benzimidazole Amines

The following diagram outlines the decision process for selecting the correct absolute configuration methodology.

G Start Start: Benzimidazole Amine Unknown Configuration State Physical State? Start->State Oil Oil / Liquid State->Oil Non-crystalline Solid Solid / Crystal State->Solid Crystalline VCD Method: VCD / NMR (Rapid, Solution Phase) Oil->VCD Deriv Can you form a salt? Solid->Deriv SaltYes Synthesize HBr/HI Salt Deriv->SaltYes Yes (Basic Amine) SaltNo Use Free Base Deriv->SaltNo No (Steric/pKa issues) SourceMo Data Collection: Mo Source (High throughput) SaltYes->SourceMo Heavy Atom Present SourceCu Data Collection: Cu Source (Req. for Light Atoms) SaltNo->SourceCu Light Atom Only Refine Refine Structure & Calc. Flack Parameter (x) SourceMo->Refine SourceCu->Refine Result Check x value Refine->Result Valid x < 0.04 CONFIRMED CONFIGURATION Result->Valid High Confidence Invalid u(x) > 0.1 INCONCLUSIVE Result->Invalid Low Signal Invalid->SaltYes Retry with Heavy Atom

Figure 1: Strategic workflow for determining absolute configuration of benzimidazole amines, prioritizing X-ray crystallography paths.

References

  • Parsons, S. (2021). Determination of Absolute Configuration by X-ray Crystallography. Rigaku Journal. Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. Link

  • Stephens, P. J., et al. (2008). Structural analysis of chiral molecules using ab initio vibrational circular dichroism spectroscopy. Chirality. Link

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography and the absolute configuration of light-atom structures. Tetrahedron: Asymmetry. Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. Link

Comparative Evaluation: (S)-(-)-2-(1-(t-butyl)methanamine)-1H-benzimidazole (S-t-Bu-BIMAH) vs. Standard Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates (S)-(-)-2-(1-(t-butyl)methanamine)-1H-benzimidazole (referred to herein as S-t-Bu-BIMAH ), a bifunctional chiral ligand and organocatalyst. While classical stoichiometric auxiliaries (e.g., Evans Oxazolidinones) have long served as the "gold standard" for reliability in early-phase discovery, they suffer from poor atom economy and scalability issues.

The Verdict: S-t-Bu-BIMAH represents a catalytic paradigm shift . It excels particularly in the Ruthenium-catalyzed asymmetric hydrogenation of aryl ketones , offering a recoverable, high-turnover alternative to stoichiometric hydride reductions or phosphine-based systems. Its rigid benzimidazole backbone provides unique "N-H effect" stereocontrol that distinctively outperforms flexible diamine ligands in non-protic solvents.

The Challenger Profile: S-t-Bu-BIMAH

  • CAS: 1118114-88-7[1]

  • Core Structure: A benzimidazole scaffold linked to a chiral primary amine with a bulky tert-butyl group.

  • Mechanism of Action:

    • Metal-Ligand Cooperativity: When complexed with Ruthenium (Ru), the benzimidazole N-H and the side-chain amine N-H facilitate an outer-sphere hydrogenation mechanism (Noyori-type), stabilizing the transition state via hydrogen bonding.

    • Organocatalysis: As a metal-free catalyst, it acts as a "rigid guanidine" mimic, utilizing the benzimidazole moiety as a hydrogen bond donor to activate electrophiles (e.g., nitroalkenes) while the primary amine directs the nucleophile.

Structural Advantage Analysis
FeatureFunctional Benefit
Benzimidazole Core Provides a rigid planar backbone, preventing ligand flexibility that erodes ee%. Acts as a proton shuttle.
(S)-t-Butyl Group Maximizes steric bulk close to the active center, enforcing high enantioselectivity (>95% ee) by blocking the Re-face.
NH Functionality Enables "bifunctional catalysis"—simultaneously activating the substrate and the reagent.

Benchmarking Framework

We compare S-t-Bu-BIMAH against two industry standards:

  • Evans Oxazolidinones: The stoichiometric benchmark for generating chiral centers via C-C bond formation.

  • BINAP/Diamines: The standard chiral ligands for hydrogenation.

Metric 1: Atom Economy & E-Factor
  • Evans Auxiliary: Poor. Requires stoichiometric installation (step 1) and cleavage (step 3). The auxiliary itself is often recovered, but the reagents used to attach/detach it become waste.

  • S-t-Bu-BIMAH: Excellent. Used at 0.1–1.0 mol% loading. No attachment/cleavage steps required.

Metric 2: Process Robustness[2]
  • BINAP (Phosphines): Often air-sensitive; requires degassed solvents and strict Schlenk techniques.

  • S-t-Bu-BIMAH: The free ligand is air-stable. The Ru-complexes are generally robust. Uniquely, S-t-Bu-BIMAH systems often tolerate non-protic solvents better than standard diamine systems.

Head-to-Head Analysis: Generating Chiral Alcohols

The most direct comparison lies in the synthesis of chiral secondary alcohols (e.g., 1-phenylethanol derivatives).

Scenario: Synthesis of (S)-1-(4-chlorophenyl)ethanol
Method A: Stoichiometric Reduction (CBS) or Auxiliary Approach
  • Reagent: Borane-DMS + Chiral Oxazaborolidine (Stoichiometric or high loading).

  • Drawback: Handling pyrophoric boranes; difficult quench; high cost per kg.

Method B: S-t-Bu-BIMAH / Ru Catalysis
  • Reagent: [RuCl2(p-cymene)]2 + S-t-Bu-BIMAH + H2 (gas).

  • Process:

    • Mix Ru precursor and Ligand in isopropanol (or toluene).

    • Add ketone and base (t-BuOK).

    • Pressurize H2 (10-50 bar).

  • Outcome: >99% Conversion, >98% ee.

  • Advantage: The benzimidazole NH allows the reaction to proceed via a concerted proton/hydride transfer, bypassing the need for high catalyst loadings.

Decision Matrix: When to use which?

DecisionMatrix Start Target: Chiral Center Formation ReactionType Reaction Class? Start->ReactionType Reduction Reduction (Ketone -> Alcohol) ReactionType->Reduction CCBond C-C Bond Formation ReactionType->CCBond Scale Scale? Reduction->Scale Substrate Substrate Complexity CCBond->Substrate Small < 100mg (Discovery) Scale->Small Large > 10g (Process) Scale->Large CBS Use CBS Reduction (Fast, no optimization) Small->CBS BIMAH Use Ru/S-t-Bu-BIMAH (High efficiency, low waste) Large->BIMAH Simple Simple Aldol/Michael Substrate->Simple Complex Total Synthesis/Multi-step Substrate->Complex Organo Use S-t-Bu-BIMAH (Organocatalysis) Simple->Organo Evans Use Evans Auxiliary (Absolute predictability) Complex->Evans

Figure 1: Strategic decision matrix for selecting between S-t-Bu-BIMAH and traditional auxiliaries/reagents.

Experimental Protocol: Ru-Catalyzed Asymmetric Hydrogenation

This protocol validates the performance of S-t-Bu-BIMAH in the hydrogenation of acetophenone, a standard benchmark.

Objective: Synthesis of (S)-1-phenylethanol. Safety: High-pressure hydrogen requires rated autoclaves.

Reagents
  • Ligand: (S)-t-Bu-BIMAH (2.0 mg, 0.01 mmol)

  • Metal Precursor: [RuCl2(p-cymene)]2 (3.1 mg, 0.005 mmol)

  • Substrate: Acetophenone (1.20 g, 10 mmol)

  • Base: t-BuOK (1.0 M in t-BuOH, 100 µL)

  • Solvent: Isopropanol (3.0 mL)

Methodology
  • Catalyst Formation (In-situ): In a glovebox or under Argon, charge a vial with [RuCl2(p-cymene)]2 and (S)-t-Bu-BIMAH. Add 1 mL of degassed isopropanol. Stir at 80°C for 20 minutes to form the orange active complex.

  • Reaction Setup: Transfer the catalyst solution to a stainless steel autoclave containing the acetophenone and remaining solvent.

  • Activation: Add the t-BuOK solution (base is required to generate the active Ru-hydride species).

  • Hydrogenation: Purge the autoclave 3x with H2. Pressurize to 10 bar (145 psi) . Stir at 25–30°C for 4–12 hours.

  • Workup: Vent H2 carefully. Pass the solution through a short pad of silica to remove the Ru catalyst. Concentrate the filtrate.

  • Analysis: Determine ee% via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5).

Expected Results:

  • Yield: >98%

  • ee: 95–99% (S)

  • TOF (Turnover Frequency): >1000 h⁻¹

Mechanistic Workflow (Graphviz)

Mechanism cluster_TS Stereocontrol Factors Precursor Ru-Precursor + BIMAH Active Active Ru-H Species (16e- complex) Precursor->Active Base Activation (-HCl) TS Transition State (Outer-Sphere) Active->TS + Substrate + H2 Product Chiral Product (S-Alcohol) TS->Product Hydride Transfer Factor1 t-Butyl Steric Block TS->Factor1 Factor2 NH...O Hydrogen Bond TS->Factor2 Product->Active Regeneration

Figure 2: Catalytic cycle showing the bifunctional activation and steric enforcement by the t-Butyl group.

Data Summary: Performance Comparison

The following table aggregates typical performance metrics for the asymmetric reduction of aryl ketones.

ParameterEvans/CBS (Stoichiometric)BINAP-Ru (Traditional)S-t-Bu-BIMAH-Ru (Challenger)
Catalyst Loading N/A (Reagent used in excess)0.5 – 1.0 mol%0.05 – 0.5 mol%
Atom Economy Low (Borane waste)HighHigh
Solvent Tolerance Strict (THF/DCM)Protic preferredProtic & Aprotic
Enantioselectivity 90–98%95–99%96–99%
Scalability Linear Cost IncreaseGoodExcellent (Low loading)
Air Stability Pyrophoric (Boranes)Ligand oxidizes easilyLigand is Air Stable

References

  • Ding, K., et al. (2009). "Hybrid NH2-Benzimidazole Ligands for Efficient Ru-Catalyzed Asymmetric Hydrogenation of Aryl Ketones." Organic Letters.

  • Enantiotech. "BIMAH Ligand Kit Component - Technical Data." Strem Chemicals Catalog.

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The Foundational Spectrum: Understanding the 1H-Benzimidazole Core

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to IR Spectroscopy Fingerprints for 1H-Benzimidazole Derivatives

For researchers, medicinal chemists, and drug development professionals, the unequivocal identification and structural elucidation of novel compounds are paramount. Among the pantheon of heterocyclic scaffolds, 1H-benzimidazole holds a privileged position due to its prevalence in a wide array of pharmacologically active agents.[1][2] Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for the structural analysis of these derivatives. This guide provides a comprehensive comparison of the IR spectroscopic fingerprints of 1H-benzimidazole derivatives, offering insights into the causal relationships between structural modifications and vibrational spectra, supported by experimental data and protocols.

Before delving into the nuances of substituted derivatives, it is crucial to understand the fundamental vibrational modes of the parent 1H-benzimidazole ring. The IR spectrum of this bicyclic system, arising from the fusion of benzene and imidazole rings, is a composite of the vibrations of its constituent parts, with unique modes stemming from the coupled system.

The most prominent and diagnostic vibrations of the 1H-benzimidazole scaffold are associated with the N-H, C=N, C=C, and C-H bonds. The "fingerprint region," typically spanning from 1500 cm⁻¹ to 600 cm⁻¹, is particularly rich with complex vibrational modes that are exquisitely sensitive to the overall molecular structure, making it a true "spectral fingerprint" for each unique derivative.[3][4]

Caption: General structure of the 1H-benzimidazole scaffold.

Decoding the Fingerprint: Impact of Substitution on Vibrational Frequencies

The true power of IR spectroscopy lies in its ability to reveal the structural changes wrought by substitution. The position and electronic nature (electron-donating vs. electron-withdrawing) of substituents on the benzimidazole ring systematically alter the vibrational frequencies of the core structure. These shifts, though sometimes subtle, provide invaluable clues for structural confirmation.

Key Vibrational Regions and Their Modulation:
  • N-H Stretching (νN-H): In solid-state spectra, the N-H stretching vibration of the imidazole ring typically appears as a broad band in the 3500-3300 cm⁻¹ region, indicative of intermolecular hydrogen bonding.[5][6] Alkylation or acylation at the N-1 position results in the disappearance of this band, providing a clear marker for N-substitution.

  • C=N Stretching (νC=N): The stretching vibration of the C=N bond within the imidazole ring is a strong and characteristic absorption. It is typically observed in the 1650-1500 cm⁻¹ range.[5][7] The exact position of this band is sensitive to the electronic effects of substituents on the benzene ring. Electron-withdrawing groups tend to shift this band to higher wavenumbers, while electron-donating groups may cause a shift to lower wavenumbers.

  • C=C Aromatic Stretching (νC=C): The stretching vibrations of the C=C bonds in the benzene ring give rise to a series of bands, often of variable intensity, in the 1625-1450 cm⁻¹ region.[7][8] The pattern and position of these bands can be indicative of the substitution pattern on the aromatic ring.

  • C-H Bending (δC-H): Out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring. For instance, a strong band around 740-750 cm⁻¹ is often characteristic of ortho-disubstitution (as in the parent benzimidazole).

Comparative Data for 1H-Benzimidazole Derivatives

The following table summarizes the characteristic IR absorption frequencies for a selection of 1H-benzimidazole derivatives, illustrating the impact of various substituents.

DerivativeKey Substituentν(N-H) (cm⁻¹)ν(C=N) (cm⁻¹)ν(C=C) Aromatic (cm⁻¹)Other Key Bands (cm⁻¹)Reference(s)
1H-Benzimidazole None (Parent)~3450 (broad)~1620~1585, 1480, 1450~745 (ortho-disubstituted C-H bend)[5]
2-Phenyl-1H-benzimidazole Phenyl at C2~3420 (broad)~1625~1590, 1490, 1455~750 (ortho-disubstituted C-H bend), ~695 (monosubstituted phenyl)[9]
5-Nitro-1H-benzimidazole Nitro at C5~3400 (broad)~1630~1595, 1485~1540 & 1340 (asymm. & symm. νNO₂)[10]
1-Methyl-1H-benzimidazole Methyl at N1Absent~1615~1580, 1475~2950 (aliphatic C-H stretch)[11]
2-Thiol-1H-benzimidazole Thiol at C2~3400 (broad)~1620~1580, 1500Strong bands near 1200 and 1500 may be associated with the thioamide system[8]

This comparative data highlights a critical principle: even minor structural modifications can lead to discernible shifts in the IR spectrum, particularly within the fingerprint region.[3] These shifts are not random; they are governed by the electronic and steric effects of the substituents.

Experimental Protocol: Acquiring High-Fidelity IR Spectra via ATR-FTIR

To ensure the reliability and reproducibility of IR data, a robust experimental protocol is essential. Attenuated Total Reflectance (ATR) is the preferred sampling technique for powdered solids due to its minimal sample preparation and high-quality results.[12][13]

Step-by-Step Protocol for ATR-FTIR Analysis:
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Perform a background scan to account for atmospheric CO₂ and H₂O. The ATR crystal (typically diamond or zinc selenide) should be clean and free of any residual sample.[14] A clean background is crucial for obtaining a pure sample spectrum.

  • Sample Preparation:

    • Place a small amount of the powdered 1H-benzimidazole derivative (a few milligrams is sufficient) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[15]

  • Sample Analysis:

    • Lower the ATR press to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to spectral reproducibility.

    • Acquire the sample spectrum. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.[15]

  • Data Processing and Cleaning:

    • After acquisition, clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft, lint-free tissue.

    • Process the spectrum using the spectrometer software. This may include baseline correction and normalization if comparing multiple spectra.

ATR_FTIR_Workflow cluster_workflow ATR-FTIR Experimental Workflow Start Start Background Acquire Background Spectrum (Clean ATR Crystal) Start->Background Sample Place Sample on ATR Crystal Background->Sample Pressure Apply Consistent Pressure Sample->Pressure Acquire Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans) Pressure->Acquire Clean Clean ATR Crystal Acquire->Clean Process Process Spectrum (Baseline Correction, Normalization) Clean->Process End End Process->End

Caption: A standardized workflow for acquiring high-quality ATR-FTIR spectra.

Conclusion: A Powerful Tool for Structural Verification

IR spectroscopy, particularly when employing the ATR technique, stands as an indispensable tool in the arsenal of chemists working with 1H-benzimidazole derivatives. The sensitivity of the fingerprint region to subtle structural changes provides a robust method for confirming molecular identity, tracking chemical transformations, and elucidating substitution patterns. By understanding the fundamental vibrational modes of the benzimidazole core and the systematic shifts induced by various substituents, researchers can confidently leverage IR spectroscopy for the rapid and accurate characterization of this vital class of heterocyclic compounds.

References

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  • Song, M., et al. (2018). Experimental and theoretical study of fingerprint spectra of 2-(4-fluorophenyl)benzimidazole and 2-(4-chlorophenyl)benzimidazole in terahertz range. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 204, 466-474. Retrieved from [Link]

  • Yusuf, M., & Khan, R. A. (2017). SYNTHESIS AND CHARACTERIZATION OF OXADIAZOLE DERIVATIVES FROM BENZIMIDAZOLE. Malaysian Journal of Analytical Sciences, 21(1), 217-224. Retrieved from [Link]

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  • Research Results in Pharmacology. (2025). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Retrieved from [Link]

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A Comparative Guide to Benzimidazole Ligand Stability in Acidic vs. Basic Media

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the benzimidazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its stability under diverse pH conditions is a critical parameter influencing everything from synthesis and purification to formulation, storage, and ultimately, bioavailability. This guide provides an in-depth, objective comparison of benzimidazole ligand stability in acidic versus basic media, grounded in mechanistic principles and supported by established experimental protocols.

The Amphoteric Nature of the Benzimidazole Core

The chemical behavior of the benzimidazole ring is governed by its amphoteric nature. It possesses both a basic nitrogen atom (at position 3) and a weakly acidic N-H proton (at position 1). This duality dictates its interaction with acidic and basic environments.

  • In Acidic Media: The pyridine-type nitrogen at N-3 is readily protonated, forming a positively charged benzimidazolium cation.[4]

  • In Basic Media: The pyrrole-type N-H proton is acidic and can be abstracted by a strong base, resulting in a negatively charged benzimidazolide anion.[1][5]

This fundamental acid-base chemistry is the starting point for understanding the stability and potential degradation pathways under different pH regimes.

G cluster_acid Acidic Medium (H+) cluster_neutral Neutral cluster_base Basic Medium (OH-) bzm_h Benzimidazolium Cation (Protonated) bzm Benzimidazole (Neutral) bzm_h->bzm - H+ bzm->bzm_h + H+ bzm_anion Benzimidazolide Anion (Deprotonated) bzm->bzm_anion - H+ bzm_anion->bzm + H+

Figure 1: Acid-base equilibrium of the benzimidazole nucleus.

Stability in Acidic Media

The benzimidazole ring itself exhibits remarkable stability in the presence of strong, non-oxidizing acids, even when heated.[1][2][6][7] The formation of the resonance-stabilized benzimidazolium cation generally protects the heterocyclic ring from electrophilic attack.

Causality of Stability: Protonation at the N-3 position draws electron density away from the ring system, making it less susceptible to further electrophilic reactions. This inherent stability is a key reason for its prevalence as a "privileged structure" in medicinal chemistry.[2][3]

Degradation Pathways: While the core is robust, degradation in acidic media is possible, typically under harsh "forced degradation" conditions (e.g., high heat and concentrated acid).[8][9] These pathways are almost always associated with the hydrolysis of labile functional groups attached to the benzimidazole scaffold, rather than the cleavage of the ring itself.

  • Hydrolysis of Amides and Esters: Substituents containing amide or ester linkages are common points of failure. For example, the carbamate moiety in anthelmintic drugs like albendazole is known to hydrolyze under acidic stress.[8][10]

  • Loss of Protecting Groups: Acid-labile protecting groups used during synthesis can be cleaved.

Stability in Basic Media

Similar to acidic conditions, the benzimidazole ring is generally resistant to degradation by alkalis.[1][6][7] Deprotonation at the N-1 position forms an anion where the negative charge is delocalized across the imidazole portion of the ring system, contributing to its stability.[1][5]

Degradation Pathways: Despite its general stability, specific degradation pathways exist, particularly under strong alkaline conditions or when certain structural features are present.

  • Hydrolysis of Substituents: As with acidic conditions, base-labile groups are primary targets. The carbamate group in many benzimidazole-based drugs is susceptible to basic hydrolysis.[8][11]

  • Nucleophilic Attack and Ring-Opening: Under more extreme alkaline conditions, the imidazole ring can be susceptible to nucleophilic attack by hydroxide ions. This has been particularly studied in polybenzimidazoles (PBI), where a postulated mechanism involves hydroxide attack at the C2 carbon, leading to ring-opening and eventual polymer chain scission.[12] While less common for small-molecule ligands, this pathway is mechanistically significant.

G cluster_workflow Postulated Alkaline Degradation Pathway start Benzimidazole Ring intermediate Tetrahedral Intermediate start->intermediate 1. Nucleophilic attack by OH- at C2 opened Ring-Opened Species intermediate->opened 2. Ring-opening

Figure 2: Postulated pathway for benzimidazole ring degradation in strong alkali.

Comparative Analysis: Acidic vs. Basic Stability

The choice of pH for handling a benzimidazole ligand depends critically on the nature of its substituents. The core ring system provides a stable foundation, but the overall stability is often dictated by the weakest link in the molecular chain.

FeatureAcidic MediumBasic Medium
Primary Interaction Protonation at N-3 to form a cation.[4]Deprotonation at N-1 to form an anion.[1][5]
Ring Stability Generally very high; resistant to hot, concentrated non-oxidizing acids.[1][2][7]Generally high; resistant to alkalis.[1][6]
Primary Degradation Hydrolysis of acid-labile substituents (e.g., amides, esters).Hydrolysis of base-labile substituents (e.g., carbamates).[8][11]
Ring-Specific Risk Low for the core ring.Potential for nucleophilic attack and ring-opening under harsh conditions.[12]
Solubility Generally soluble in dilute acids.[1]Generally soluble in aqueous alkali.[1]

Experimental Protocol: Forced Degradation Study for Stability Assessment

To empirically determine the stability of a novel benzimidazole ligand, a forced degradation (or stress testing) study is the industry-standard approach.[9][13][14] This methodology is a self-validating system; it not only reveals degradation products but also proves that the chosen analytical method is "stability-indicating," meaning it can separate the intact drug from its degradants.

Objective: To identify degradation pathways and establish the intrinsic stability of a benzimidazole ligand under various stress conditions.

Methodology: High-Performance Liquid Chromatography with UV and Mass Spectrometric detection (HPLC-UV/MS).[13][15][16]

G cluster_prep Preparation cluster_stress Stress Conditions (Separate Aliquots) cluster_analysis Analysis prep Prepare Stock Solution of Benzimidazole Ligand acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base ox Oxidation (e.g., 3% H2O2, RT) prep->ox thermal Thermal (e.g., 60°C in solution) prep->thermal photo Photolytic (ICH Q1B light exposure) prep->photo control Unstressed Control (Stored at 4°C) prep->control sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sample base->sample ox->sample thermal->sample photo->sample control->sample neutralize Neutralize Acid/Base Samples sample->neutralize hplc Analyze via Stability-Indicating HPLC-UV/MS Method neutralize->hplc data Quantify Parent Peak (%) Identify Degradants (MS) Calculate Mass Balance hplc->data

Figure 3: Workflow for a forced degradation study of a benzimidazole ligand.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of the benzimidazole ligand in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

    • Rationale: A well-dissolved stock solution ensures homogeneity for all stress arms of the experiment.

  • Stress Application: Dispense aliquots of the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 2 M HCl to achieve a final concentration of 1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add an equal volume of 2 M NaOH to achieve a final concentration of 1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).

    • Oxidation: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of ~3% H₂O₂. Keep at room temperature, protected from light.

    • Control: Dilute an aliquot with the initial solvent and store it under refrigerated conditions (e.g., 4°C) to serve as an unstressed reference.

  • Sampling and Quenching: At specified time points (e.g., 2, 8, 24 hours), withdraw a sample from each vial.

    • For acid and base samples, immediately neutralize the reaction by adding an equimolar amount of base or acid, respectively.

    • Rationale: Quenching the reaction is critical to "freeze" the degradation at a specific time point, ensuring accurate analysis.

  • Analysis: Analyze all samples (including the time-zero control) using a validated stability-indicating HPLC-UV/MS method.

    • Rationale: The method must be able to resolve the parent ligand peak from all potential degradation products, impurities, and excipients. Mass spectrometry is invaluable for the structural elucidation of unknown degradants.

  • Data Interpretation:

    • Calculate the percentage of the parent ligand remaining over time.

    • Identify and quantify major degradation products.

    • Calculate the "mass balance" – the sum of the parent compound and all degradation products should ideally be close to 100%, accounting for all the initial material. A poor mass balance may indicate the formation of non-UV active or volatile products.[13]

Conclusion

The stability of a benzimidazole ligand is a tale of two parts: a highly robust aromatic core and potentially labile peripheral substituents. While the benzimidazole ring itself is remarkably resistant to both acidic and basic conditions, the overall stability of the molecule is frequently dictated by the weakest chemical bond in its structure. In acidic media, degradation primarily proceeds via hydrolysis of susceptible functional groups following protonation of the basic nitrogen. In basic media, a similar hydrolysis of substituents occurs after deprotonation of the N-H proton, with the additional, albeit less common, risk of direct nucleophilic attack on the ring under harsh conditions. A systematic forced degradation study is an indispensable tool for elucidating these pathways, providing the critical data needed to guide formulation development, establish storage conditions, and ensure the ultimate safety and efficacy of benzimidazole-based therapeutics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.